kaempferol 3-O-sophoroside
Description
Sophoraflavonoloside has been reported in Equisetum arvense, Glycine max, and other organisms with data available.
isolated from leaves of Cassia alata
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDFKLGDGSGEO-UJECXLDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941769 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19895-95-5, 30373-88-7 | |
| Record name | Kaempferol 3-O-sophoroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19895-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3-O-sophoroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOPHORAFLAVONOLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Kaempferol 3-O-sophoroside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol 3-O-sophoroside, a significant flavonoid glycoside, has garnered considerable attention within the scientific community for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antidepressant properties. This technical guide provides an in-depth overview of the natural sources, distribution, and quantification of this compound. It further details the experimental protocols for its extraction and analysis and elucidates the key signaling pathways through which it exerts its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution
This compound is distributed across a variety of plant species. Its presence has been confirmed in the flowers of Sophora japonica L., the floral bio-residues (tepals) of Crocus sativus L. (saffron), the leaves of cultivated mountain ginseng (Panax sp.), and various ferns, including those from the Alsophila genus.[1][2] Additionally, it has been reported in Equisetum arvense and Glycine max.[3] The seeds of Sophora japonica have also been identified as a source of this compound, referred to by its synonym, sophoraflavonoloside.
Quantitative Distribution
The concentration of this compound varies significantly among different plant sources and even between different parts of the same plant. The floral bio-residues of saffron, particularly the tepals, are a notably rich source. The tables below summarize the available quantitative data.
Table 1: Quantitative Analysis of this compound in Crocus sativus L. (Saffron) Floral Bio-residues (Tepals)
| Plant Part | Concentration | Method of Quantification | Reference |
| Tepals | 2.3 mg/g dry weight | Not specified | [4] |
| Tepals | 0.69 to 12.60 mg equivalent of kaempferol 3-O-β-glucoside/g dry weight | HPLC-DAD | [1] |
| Tepals | Represents about 55% of total flavonoids | UPLC-DAD/ESI-MS | [1] |
| Petal Extract | 20.82 ± 0.152 mg/g of dried extract | HPLC-PDA-ESI-MS | [5] |
| Saffron | 0.61 to 3.12 mg of rutin equivalent/g | Not specified | [1] |
Table 2: Isolation Yield of this compound from Other Plant Sources
| Plant Source | Plant Part | Yield | Reference |
| Lindera neesiana | Leaves and Twigs | 121 mg from 0.8 g of a subfraction | [6] |
Experimental Protocols
Extraction and Isolation of this compound from Lindera neesiana
This protocol describes a representative method for the extraction and isolation of this compound from plant material.
Methodology:
-
Extraction: The dried and powdered leaves and twigs of Lindera neesiana (2.3 kg) are extracted twice with 60% ethanol (36 L) for two days at room temperature by maceration. The filtered extracts are combined and evaporated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is suspended in water and subjected to column chromatography on MCI gel CHP20P. Elution is performed with a stepwise gradient of methanol in water (H₂O, 40%, 60%, 80%, and 100% MeOH) to yield several fractions.
-
Sephadex LH-20 Chromatography: A fraction enriched with the target compound (Fraction 3, 13.1 g) is further purified by column chromatography on Sephadex LH-20, eluting with 50% methanol.
-
ODS Column Chromatography: The resulting subfractions are combined and applied to an ODS column, eluting with a stepwise gradient of methanol in water (H₂O, 10%, 20%, 30%, 40%, 60%, and 100% MeOH).
-
Silica Gel Column Chromatography: A specific subfraction (0.8 g) is subjected to silica gel column chromatography with a mobile phase of CH₂Cl₂:MeOH:H₂O (8:2:0.1) to yield pure this compound (121 mg).[6]
High-Performance Liquid Chromatography (HPLC) for Quantification
The following outlines a general HPLC method that can be adapted for the quantification of this compound in plant extracts.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or PDA detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution is often used, consisting of two solvents:
-
Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or 0.4% phosphoric acid).
-
Solvent B: Acetonitrile or methanol. The gradient program is optimized to achieve good separation of the analyte from other components in the extract.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The detection wavelength is set at the maximum absorbance of kaempferol glycosides, which is generally around 350-370 nm.
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.
Biological Activities and Signaling Pathways
This compound has been shown to exhibit significant anti-inflammatory and potential antidepressant effects. These activities are mediated through its interaction with specific cellular signaling pathways.
Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting key components of the inflammatory cascade. It has been demonstrated to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a crucial regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha).[2] Furthermore, it has been shown to inhibit the cell surface toll-like receptors (TLR) 2 and 4, which are involved in the recognition of pathogen-associated molecular patterns and the subsequent activation of inflammatory signaling.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Extraction and Chemical Characterization of Bioactive Compounds in Tepals of Crocus sativus L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Kaempferol 3-O-Sophoroside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol 3-O-sophoroside, a diglycoside of the flavonol kaempferol, is a naturally occurring plant secondary metabolite with a range of reported biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, focusing on the core enzymatic steps, relevant genes, and quantitative data. Detailed experimental protocols for key analytical and biochemical techniques are also provided, along with visual representations of the metabolic pathway and experimental workflows to aid in comprehension and practical application.
Introduction
Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, where they play vital roles in processes such as pigmentation, UV protection, and defense against pathogens. Kaempferol, a prominent flavonol, and its glycosylated derivatives are of significant interest due to their potential health benefits. Glycosylation, the enzymatic addition of sugar moieties, is a key modification in flavonoid metabolism, enhancing their solubility, stability, and bioavailability. This compound is a specific diglycoside where a sophorose molecule (two glucose units linked by a β-1,2-glycosidic bond) is attached to the 3-hydroxyl group of the kaempferol aglycone. This guide delineates the enzymatic cascade responsible for its formation.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. This is followed by a two-step sequential glycosylation catalyzed by specific UDP-glycosyltransferases (UGTs).
Formation of the Kaempferol Aglycone
The synthesis of kaempferol is a well-characterized branch of the flavonoid biosynthesis pathway. The core pathway initiates with the amino acid phenylalanine and proceeds through the following key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to naringenin, a key flavanone intermediate.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.
-
Flavonol Synthase (FLS): Introduces a double bond into dihydrokaempferol to form the flavonol, kaempferol.
Sequential Glycosylation to this compound
The formation of the sophoroside moiety at the 3-position of kaempferol occurs in two distinct glucosylation steps:
Step 1: Formation of Kaempferol 3-O-Glucoside
The first step involves the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (F3GT) , an enzyme belonging to the large family of UDP-glycosyltransferases (UGTs).
Step 2: Formation of this compound
The second glucose molecule is then added to the 2"-hydroxyl group of the glucose moiety of kaempferol 3-O-glucoside. This specific β-1,2-glucosylation is catalyzed by a flavonoid 3-O-glucoside: 2"-O-glucosyltransferase . A key enzyme identified to perform this function in Arabidopsis thaliana is UGT79B6 .[1][2] In saffron (Crocus sativus), the glucosyltransferase UGT707B1 has also been implicated in the biosynthesis of flavonol-3-O-sophorosides.[3]
The overall pathway is depicted in the following diagram:
Quantitative Data
Quantitative analysis of metabolites and enzyme activities is essential for understanding the regulation and potential for engineering of the this compound pathway.
Metabolite Concentrations
The concentration of this compound can vary significantly between plant species and tissues.
| Plant Species | Tissue | Compound | Concentration | Reference |
| Crocus sativus | Petals | Kaempferol-sophoroside isomer | 20.82 ± 0.152 mg/g dry weight | [4] |
| Rosa rugosa | Petals | Kaempferol-3-O-sophoroside | Quantified but specific values not provided in abstract | [5] |
Enzyme Kinetics
Table 2: Relative Activity of Recombinant UGT79B6 from Arabidopsis thaliana [2]
| Substrate | Relative Activity (%) |
| Kaempferol 3-O-glucoside | 100 |
| Quercetin 3-O-glucoside | 85 |
| Cyanidin 3-O-glucoside | 60 |
| Kaempferol 3-O-galactoside | 15 |
| Quercetin 3-O-galactoside | 10 |
| Cyanidin 3-O-galactoside | 5 |
Note: The activity was measured with UDP-glucose as the sugar donor. The activity towards kaempferol 3-O-glucoside was set to 100%.
Gene Expression
The expression levels of the genes encoding the biosynthetic enzymes can provide insights into the regulation of the pathway. Publicly available expression data for Arabidopsis thaliana can be utilized to analyze the expression pattern of UGT79B6 (At5g54010). Data from platforms like the Expression Atlas suggest that UGT79B6 expression is particularly high in stamens and pollen, which correlates with the accumulation of flavonol 3-O-diglucosides in these tissues.[1][6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression and Purification of UGTs
This protocol describes the expression of a plant UGT in E. coli and its subsequent purification, a necessary step for in vitro characterization.
Protocol Details:
-
Cloning: The full-length coding sequence of the target UGT is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET-28a, which often includes an N-terminal or C-terminal polyhistidine (His) tag for purification.
-
Transformation: The expression construct is transformed into a competent E. coli strain, such as BL21(DE3), which is suitable for protein expression.
-
Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). The cells are then lysed by sonication or using a French press.
-
Purification: The crude lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged UGT is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged UGT is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and stored at -80°C.
UGT Enzyme Assay
This protocol outlines a typical in vitro assay to determine the activity and substrate specificity of a purified UGT.
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1-5 µg of purified UGT enzyme
-
100 µM of flavonoid substrate (e.g., kaempferol, kaempferol 3-O-glucoside)
-
1 mM UDP-glucose (or other UDP-sugar)
-
Total reaction volume: 50-100 µL
Procedure:
-
The reaction components, except for the UDP-sugar, are pre-incubated at the desired temperature (e.g., 30°C) for 5 minutes.
-
The reaction is initiated by the addition of the UDP-sugar.
-
The reaction is incubated for a specific time (e.g., 15-60 minutes), during which the reaction is in the linear range.
-
The reaction is terminated by adding an equal volume of methanol or acetonitrile containing an internal standard.
-
The reaction mixture is centrifuged to precipitate the enzyme, and the supernatant is analyzed by HPLC or LC-MS.
HPLC-MS/MS Analysis of Flavonoid Glycosides
This protocol provides a general method for the separation and identification of kaempferol and its glycosides.
References
- 1. A flavonoid 3-O-glucoside:2"-O-glucosyltransferase responsible for terminal modification of pollen-specific flavonols in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A flavonoid 3-O-glucoside:2″-O-glucosyltransferase responsible for terminal modification of pollen-specific flavonols in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Search results < Expression Atlas < EMBL-EBI [ebi.ac.uk]
Spectroscopic Profile of Kaempferol 3-O-sophoroside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside. The information detailed below is essential for the identification, characterization, and quantification of this compound in various matrices, including plant extracts and pharmaceutical preparations. This document presents mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a visual representation of the analytical workflow.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for the structural elucidation of flavonoid glycosides. The analysis of this compound by techniques such as UPLC-Q-TOF-MS/MS provides accurate mass measurements and characteristic fragmentation patterns.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₆ | N/A |
| Molecular Weight | 610.52 g/mol | N/A |
| Negative Ion Mode ([M-H]⁻) | ||
| Precursor Ion (m/z) | 609.1461 | [1] |
| Major Fragment Ions (m/z) | 447 ([M-H-Glc]⁻), 285 ([M-H-2Glc]⁻) | [1] |
| Positive Ion Mode ([M+H]⁺) | ||
| Precursor Ion (m/z) | 611.1607 | N/A |
| Major Fragment Ions (m/z) | 449 ([M+H-Glc]⁺), 287 ([M+H-2Glc]⁺) | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: ¹H NMR (400 MHz, DMSO-d₆) Data for Kaempferol 3-O-rutinoside [2]
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 6 | 6.18 | d | 2.0 |
| 8 | 6.40 | d | 2.0 |
| 2' | 7.98 | d | 8.7 |
| 3' | 6.89 | d | 8.7 |
| 5' | 6.89 | d | 8.7 |
| 6' | 7.98 | d | 8.7 |
| Glucose Moiety | |||
| 1'' | 5.30 | d | 7.3 |
| Rhamnose Moiety | |||
| 1''' | 4.39 | s | |
| 6''' (CH₃) | 0.99 | d | 6.1 |
Table 3: ¹³C NMR (100 MHz, DMSO-d₆) Data for Kaempferol 3-O-rutinoside [2]
| Position | δ (ppm) | Position | δ (ppm) |
| Aglycone | Glucose Moiety | ||
| 2 | 157.15 | 1'' | 101.96 |
| 3 | 133.61 | 2'' | 74.63 |
| 4 | 177.64 | 3'' | 76.84 |
| 5 | 161.57 | 4'' | 70.79 |
| 6 | 99.55 | 5'' | 76.16 |
| 7 | 166.16 | 6'' | 67.36 |
| 8 | 94.39 | Rhamnose Moiety | |
| 9 | 157.04 | 1''' | 101.26 |
| 10 | 103.95 | 2''' | 70.34 |
| 1' | 121.26 | 3''' | 71.05 |
| 2' | 131.28 | 4''' | 72.30 |
| 3' | 115.59 | 5''' | 68.71 |
| 4' | 160.51 | 6''' | 18.33 |
| 5' | 115.59 | ||
| 6' | 131.28 |
Experimental Protocols
Isolation of Kaempferol Glycosides from Plant Material[3][4]
A general procedure for the isolation of kaempferol glycosides from plant material is as follows:
-
Extraction: Dried and powdered plant material is extracted with a hydroalcoholic solution (e.g., 70% methanol or ethanol) at room temperature with agitation. The process is repeated multiple times to ensure exhaustive extraction.
-
Fractionation: The combined crude extract is concentrated under reduced pressure. The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides typically concentrate in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: The flavonoid-rich fractions are subjected to a series of column chromatography steps for purification.
-
Sephadex LH-20 Column Chromatography: Elution with methanol is used for initial cleanup and separation based on molecular size.
-
Silica Gel Column Chromatography: A gradient elution system (e.g., dichloromethane-methanol-water mixtures) is employed to separate compounds based on polarity.
-
Octadecylsilyl (ODS) Column Chromatography: Reversed-phase chromatography with a methanol-water gradient is used for finer purification.
-
-
Final Purification: Preparative High-Performance Liquid Chromatography (HPLC) may be used to obtain highly pure compounds.
UPLC-Q-TOF-MS/MS Analysis[5][6]
-
Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm) is used for separation.
-
Mobile Phase: A gradient elution is typically employed using a binary solvent system:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might be: 0-2 min, 5% B; 2-25 min, 5-40% B; 25-30 min, 40-100% B, followed by a re-equilibration step.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is used for detection.
-
ESI Conditions:
-
Ionization Mode: Positive and negative
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 30-40 V
-
Source Temperature: 100-120 °C
-
Desolvation Temperature: 350-450 °C
-
Desolvation Gas Flow: 600-800 L/h
-
-
Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1500. MS/MS data is generated using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).
NMR Spectroscopy[7]
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically DMSO-d₆ or Methanol-d₄, in a 5 mm NMR tube.
-
Spectrometer: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Standard parameters are used for acquisition, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled sequence is used to obtain the ¹³C spectrum.
-
2D NMR: To aid in structural elucidation and complete assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Biological Activities of Kaempferol 3-O-Sophoroside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of its demonstrated anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Core Biological Activities
This compound exhibits a range of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics. Its primary biological activities are detailed below.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response. It is an inhibitor of the cell surface receptor toll-like receptor (TLR) 2/4 for High mobility group box 1 (HMGB1).[1][2] This compound exerts its anti-inflammatory effects by blocking the activation of NF-κB expression and the subsequent production of pro-inflammatory cytokines such as TNF-α.[1][2][3] Studies have shown that it can inhibit the lipopolysaccharide (LPS)-mediated release of HMGB1 and suppress inflammatory responses in human endothelial cells.[4][5]
Antioxidant Activity
While direct quantitative data for the antioxidant activity of this compound is limited, the aglycone kaempferol and its other glycosides are known for their potent antioxidant properties. These compounds effectively scavenge free radicals, as demonstrated in DPPH and ABTS assays. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Anticancer Activity
Emerging evidence suggests that kaempferol and its glycosides, including this compound, possess anticancer properties. These compounds can induce apoptosis (programmed cell death) in various cancer cell lines.[6][7][8] The anticancer mechanisms involve the activation of caspase cascades, modulation of cell cycle progression, and inhibition of cancer cell proliferation and metastasis.[6][7][8]
Neuroprotective and Antidepressant Effects
This compound has shown potential as a neuroprotective and antidepressant agent.[9] It promotes the production of brain-derived neurotrophic factor (BDNF) and enhances autophagy by activating AMP-activated protein kinase (AMPK).[1][2][10] These actions contribute to its antidepressant-like effects observed in preclinical models.[10]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related kaempferol derivatives to provide a comparative overview of their potency.
Table 1: Anti-inflammatory and Related Activities
| Compound | Assay | Cell Line/Model | IC50 / Effective Concentration | Reference |
| This compound | Inhibition of neutrophil adhesion | LPS-stimulated HUVECs | 0-5 μM | [1][2] |
| This compound | Inhibition of neutrophil migration | LPS-stimulated HUVECs | 0-5 μM | [1][2] |
| This compound | Reduction of endothelial barrier disruption | LPS-stimulated HUVECs | 0-5 μM | [2] |
| This compound | Analgesic effect | Acetic acid-induced writhing in mice | 100 and 200 mg/kg (p.o.) | [2] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Kaempferol-enriched extract (containing this compound) | NG-97 (Glioma) | MTT Assay (72h) | 800 µM | [1] |
| Biomodified Kaempferol-enriched extract | NG-97 (Glioma) | MTT Assay (72h) | 600 µM | [1] |
| Kaempferol-enriched extract (containing this compound) | U251 (Glioma) | MTT Assay (72h) | 1800 µM | [1] |
| Biomodified Kaempferol-enriched extract | U251 (Glioma) | MTT Assay (72h) | 1800 µM | [1] |
| Kaempferol | HepG2 (Liver Cancer) | Cell Viability | ~50 µM (48h) | [11] |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference | |---|---|---|---|---| | Kaempferol | DPPH radical scavenging | 4.35 µg/mL |[12] | | Kaempferol-3-O-alpha-L-rhamnoside | DPPH radical scavenging | 14.6 µg/mL |[13] | | Kaempferol-3-O-glucoside | DPPH radical scavenging | 13.41 µg/mL |[14] |
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and associated experimental workflows.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Antidepressant signaling pathway of this compound.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and related compounds. These protocols can be adapted for specific research needs.
Anti-inflammatory Assays
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., EGM-2) at 37°C in a 5% CO2 incubator. For experiments, cells are seeded in multi-well plates and allowed to adhere. Cells are then pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
This assay measures the transcriptional activity of NF-κB.
-
Transfection: HUVECs are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements using a suitable transfection reagent.
-
Treatment: After 24-48 hours, transfected cells are treated with this compound and/or LPS as described above.
-
Lysis: Cells are washed with PBS and lysed using a reporter lysis buffer.
-
Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Normalization: Luciferase activity is typically normalized to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).
This assay quantifies the amount of TNF-α secreted into the cell culture medium.
-
Sample Collection: After treatment, the cell culture supernatant is collected.
-
ELISA Procedure: A commercial TNF-α ELISA kit is used according to the manufacturer's instructions. Briefly, the supernatant is added to wells pre-coated with a TNF-α capture antibody.
-
Detection: A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate solution.
-
Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: The concentration of TNF-α is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of recombinant TNF-α.
This assay measures the concentration of HMGB1 released from cells into the culture medium.
-
Sample Collection: Cell culture supernatants are collected following treatment.[4][15]
-
ELISA Procedure: A commercially available HMGB1 ELISA kit is used following the manufacturer's protocol.[4][15][16][17] This typically involves adding the samples to wells coated with an anti-HMGB1 antibody.
-
Detection and Measurement: A secondary, enzyme-linked anti-HMGB1 antibody is added, followed by a substrate to produce a colorimetric signal that is read on a microplate reader.[16][17]
-
Quantification: The HMGB1 concentration is calculated based on a standard curve.[16][17]
Antioxidant Assays
-
Preparation: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction: Different concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined from a plot of scavenging activity against concentration.
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.
-
Working Solution: The ABTS•+ solution is diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Various concentrations of the test compound are added to the ABTS•+ working solution.
-
Incubation: The mixture is incubated for a short period (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Anticancer Assays
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with different concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of around 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
Cell Treatment: Cells are treated with the compound for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Lysis: Treated cells are lysed to release cellular proteins.
-
Assay Reaction: The cell lysate is incubated with a specific caspase substrate conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter.
-
Measurement: The cleavage of the substrate by active caspases releases the reporter, which is then quantified by measuring the absorbance or fluorescence.
-
Quantification: The caspase activity is determined relative to a control or a standard.
Neuroprotective/Antidepressant Assays
-
Protein Extraction: Cells or tissues are lysed in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[18][19][20][21]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK) and an antibody for total AMPK overnight at 4°C.[19][20][21]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the level of p-AMPK is normalized to the level of total AMPK.
Conclusion
This compound is a multifaceted flavonoid with significant therapeutic potential. Its well-documented anti-inflammatory, antioxidant, anticancer, and neuroprotective activities, mediated through various signaling pathways, make it a compelling subject for further investigation. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of our understanding and potential clinical application of this promising natural compound. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in clinical settings.
References
- 1. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA protocol for HMGB1 [bio-protocol.org]
- 5. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ibl-america.com [ibl-america.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. ibl-international.com [ibl-international.com]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-AMPKα (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 20. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Kaempferol 3-O-sophoroside (CAS: 19895-95-5): A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Review of the Chemistry, Pharmacology, and Therapeutic Potential of a Promising Natural Flavonoid
Introduction
Kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside with the CAS number 19895-95-5, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of its chemical properties, biological effects, and underlying mechanisms of action, with a focus on its potential applications in drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical and Physicochemical Properties
This compound, also known as Sophoraflavonoloside, is a derivative of Kaempferol.[2][3] It is structurally characterized by a kaempferol aglycone linked to a sophorose disaccharide at the 3-hydroxyl position. This glycosylation significantly influences its solubility and bioavailability.
| Property | Value | Source |
| CAS Number | 19895-95-5 | [3] |
| Molecular Formula | C27H30O16 | [2][3] |
| Molecular Weight | 610.52 g/mol | [2][3] |
| Melting Point | 194-198°C | [2] |
| Appearance | Light Yellow Solid | [2] |
| Solubility | DMSO (≥ 100 mg/mL), Slightly soluble in Ethanol, Methanol, and Water | [2][4] |
| Purity | Typically >95% (via HPLC) | [3] |
| Botanical Sources | Sophora japonica L., Cultivated Mountain Ginseng (Panax ginseng), Crocus sativus (Saffron) | [3][5][6] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.
Anti-inflammatory Activity
In vitro and in vivo studies have demonstrated the potent anti-inflammatory properties of this compound. It has been shown to inhibit key inflammatory mediators and pathways.
Quantitative Data on Anti-inflammatory Effects:
| Experimental Model | Concentration/Dosage | Key Findings | Reference |
| Lipopolysaccharide (LPS)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) | 0-5 μM | Dose-dependently reduced barrier disruption and inhibited neutrophil adhesion and migration. | [1] |
| LPS-stimulated HUVECs | 5 μM (48h) | No effect on cell viability. | [1] |
| Acetic acid-induced writhing in mice | 100 and 200 mg/kg (p.o.) | Dose-dependent inhibition of writhing response, demonstrating analgesic effects. | [1] |
| Ethanol-induced gastric lesions in rats | 30, 90, 120, and 180 mg/kg | Significantly prevented gastric lesions and inhibited the increase in relative stomach weight. |
Mechanism of Anti-inflammatory Action:
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway . It acts as an inhibitor of the cell surface receptors Toll-like receptor (TLR) 2 and TLR4 for High mobility group box 1 (HMGB1), a key damage-associated molecular pattern (DAMP) molecule.[1][7] By blocking TLR2/4, it prevents the downstream activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines like TNF-α.[1][3]
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Antidepressant and Neuroprotective Activities
Recent studies have highlighted the significant antidepressant-like and neuroprotective effects of this compound.
Quantitative Data on Antidepressant Effects:
| Experimental Model | Dosage (p.o.) | Duration | Key Findings | Reference |
| Corticosterone-induced mouse depression model | 10 and 20 mg/kg | Once daily for 20 days | Ameliorated weight loss, dyskinesia, and hippocampal volume reduction. | [1][5] |
| Chronic unpredictable mild stress (CUMS) model in mice | 10 and 20 mg/kg | Once daily for 20 days | Ameliorated depressive-like behaviors. | [1][5] |
| Corticosterone-induced PC12 cell damage | 12.5-50 μM | - | Ameliorated cell damage, oxidative stress, and inflammation. | [5] |
Mechanism of Antidepressant Action:
The antidepressant effects of this compound are linked to its ability to activate AMP-activated protein kinase (AMPK) .[1][5] Activation of AMPK leads to two key downstream effects:
-
Promotion of Brain-Derived Neurotrophic Factor (BDNF) production: BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity, which are often impaired in depression.[1][5]
-
Enhancement of autophagy: Autophagy is a cellular process for degrading and recycling damaged components, and its dysregulation is implicated in neurodegenerative and psychiatric disorders.[1][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 19895-95-5 [chemicalbook.com]
- 3. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Kaempferol-3-O-sophoroside (PCS-1) contributes to modulation of depressive-like behaviour in C57BL/6J mice by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Bioactivity of Compounds in Saffron Petals and Ginseng
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the naturally occurring bioactive compounds in saffron (Crocus sativus) petals and ginseng (Panax ginseng). It is designed to serve as a resource for professionals in research and drug development, offering quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Section 1: Saffron (Crocus sativus) Petals: A Valuable Byproduct
Saffron petals, often discarded during the harvesting of saffron stigmas, are a rich source of pharmacologically active compounds.[1][2][3] These byproducts contain a variety of substances, including flavonoids, anthocyanins, alkaloids, glycosides, and minerals, making them a subject of growing interest for therapeutic applications.[3][4][5] The pharmacological potential of saffron petals includes antioxidant, anti-inflammatory, antidepressant, and antihypertensive properties.[1][2][3]
Major Bioactive Compounds
The primary bioactive constituents of saffron petals are phenolic compounds, particularly flavonoids and their glycosides.[6][7] Key flavonoids identified include kaempferol and quercetin, which are present in significant quantities.[8][9] Other flavonoids such as rutin, luteolin, hesperidin, and isorhamnetin have also been isolated.[6][10][11] The petals also contain anthocyanins like delphinidin and petunidin, which contribute to their color and antioxidant properties.[6]
Quantitative Analysis of Key Compounds
The concentration of bioactive compounds in saffron petals can vary, but studies provide a quantitative baseline for key molecules. Flavonoid content is notably higher in the petals compared to other parts of the saffron plant, such as the stigma.[8]
Table 1: Quantitative Analysis of Bioactive Compounds in Saffron Petals
| Compound/Metric | Concentration | Method of Analysis | Reference |
| Kaempferol | 47.80 ± 0.60 mg/g dry weight | HPLC | [8] |
| Quercetin | 4.03 ± 0.33 mg/g dry weight | HPLC | [8] |
| Kaempferol-sophoroside isomer | 20.82 ± 0.152 mg/g extract | HPLC-PDA-ESI/MS | [11] |
| Kaempferol-sophoroside-hexoside | 2.63 ± 0.001 mg/g extract | HPLC-PDA-ESI/MS | [11] |
| Total Phenolics | 3.42 ± 0.2 mg GAE/g dry weight | Folin-Ciocalteu | [12] |
| Total Flavonoids (DESE) | up to 110.95 ± 5.55 mg/g dry plant | HPLC-PDA | [13] |
| Total Anthocyanins & Flavonoids (UAE) | 93.43 ± 4.67 mg/g dry plant | HPLC-PDA | [13] |
GAE: Gallic Acid Equivalent; HPLC: High-Performance Liquid Chromatography; PDA: Photodiode Array; ESI/MS: Electrospray Ionization/Mass Spectrometry; DESE: Deep Eutectic Solvent Extraction; UAE: Ultrasound-Assisted Extraction.
Experimental Protocols
1.3.1. Extraction of Bioactive Compounds from Saffron Petals
Ultrasound-Assisted Extraction (UAE) is an efficient method for isolating bioactive compounds from saffron petals.[14][15] The following protocol is a representative example based on established methodologies.
-
Sample Preparation: Dry saffron petals and grind them into a fine powder to increase the surface area for extraction.
-
Solvent Preparation: Prepare an acidified ethanolic solvent. An optimal mixture can be 96% ethanol containing 0.67% (w/v) citric acid.[14]
-
Ultrasonic Extraction:
-
Combine 3 grams of saffron petal powder with the solvent at a 1:10 solid-to-liquid ratio in a suitable vessel.[14]
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture at a controlled temperature (e.g., 60°C) and frequency (e.g., 28 kHz) for a specified duration (e.g., 3 minutes).[14]
-
The ultrasound power can be optimized, with studies showing efficacy at levels around 200 watts.[14]
-
-
Post-Extraction Processing:
-
Filter the resulting mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be freeze-dried or vacuum-dried to obtain a stable powder for analysis or further purification.[16]
-
References
- 1. Saffron (Crocus sativus) petal as a new pharmacological target: a review [ijbms.mums.ac.ir]
- 2. Saffron (Crocus sativus) petal as a new pharmacological target: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saffron (Crocus sativus) petal as a new pharmacological target: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Quercetin and kaempferol from saffron petals alleviated hydrogen peroxide-induced oxidative damage in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Saffron Petal Health Benefits (Crocus Sativus L) [sunlandsaffron.com]
- 11. Flavonoid Composition and Antibacterial Properties of Crocus sativus L. Petal Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccsenet.org [ccsenet.org]
- 13. Exploring Phenolic Compounds Extraction from Saffron (C. sativus) Floral By-Products Using Ultrasound-Assisted Extraction, Deep Eutectic Solvent Extraction, and Subcritical Water Extraction [mdpi.com]
- 14. Optimization of Bioactive Compound Extraction from Saffron Petals Using Ultrasound-Assisted Acidified Ethanol Solvent: Adding Value to Food Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ULTRASONIC EXTRACTION OF ACTIVE COMPOUNDS FROM SAFFRON | International Society for Horticultural Science [ishs.org]
- 16. CN102657747A - Method for extracting and purifying saffron by-product petal and stamen total flavone - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Purity Isolation of Kaempferol 3-O-Sophoroside for Research and Drug Development
Introduction
Kaempferol 3-O-sophoroside, a significant flavonoid glycoside, is recognized for its potential therapeutic properties, including anti-inflammatory, analgesic, and antidepressant effects.[1] Its mechanism of action involves the inhibition of the cell surface receptor toll-like receptor (TLR) 2/4 for High mobility group box 1 (HMGB1), leading to the blockage of NF-κB expression and TNF-α production.[1] Furthermore, it promotes the production of brain-derived neurotrophic factor (BDNF) and enhances autophagy by binding to AMP-activated protein kinase (AMPK).[1] The growing interest in this compound for pharmacological research and drug development necessitates robust and efficient purification protocols to obtain high-purity material. This application note details various techniques for the purification of this compound from natural sources.
Purification Strategies
The purification of this compound typically involves a multi-step chromatographic process following initial extraction from plant material. Common source materials include saffron (Crocus sativus L.) floral bio-residues, leaves and twigs of Lindera neesiana, and seeds of Sophora japonica.[2][3][4] The selection of the purification strategy depends on the starting material, the desired scale of purification, and the required final purity. Key techniques employed are macroporous resin chromatography for initial enrichment, followed by column chromatography (silica gel, Sephadex LH-20) and often culminating in high-performance liquid chromatography (HPLC) for final polishing.
A general workflow for the purification of this compound is illustrated below:
Quantitative Data Summary
The following table summarizes quantitative data from various purification protocols for this compound, providing a comparison of different methods and their efficiencies.
| Purification Step | Starting Material | Method | Key Parameters | Result | Reference |
| Enrichment | Saffron Petal Extract | Macroporous Resin (XAD-1600N) | Loading: 2.3-3.7 BV/h; Elution: 49-69% Ethanol | >5-fold increase in purity | [5][6] |
| Isolation | Lindera neesiana Extract | Silica Gel Column Chromatography | Mobile Phase: CH₂Cl₂:MeOH:H₂O (8:2:0.1) | 121 mg of compound 4 (this compound) from 0.8 g subfraction | [2] |
| Purification | Saffron Floral Bio-residues | Multilayer Coil Countercurrent Chromatography (MLCCC) followed by HPLC | Not specified | Isolation of this compound | |
| Enrichment | Flavonoid-Enriched Extract | Macroporous Resin (XAD-1600N) | Adsorption: 40 mg/mL, 7 BV at 3 BV/h; Elution: 80% Ethanol, 4 BV | Flavonoid content: 128.30 ± 4.64 mg/g; Yield: 8.67% ± 0.01 |
Experimental Protocols
Protocol 1: Enrichment of this compound from Saffron Petals using Macroporous Resin Chromatography
This protocol is adapted from a study on the enrichment of this compound from saffron petal extract.[5][6]
1. Materials and Equipment:
-
Saffron petal extract
-
Macroporous resin XAD-1600N
-
Chromatography column
-
Peristaltic pump
-
Ethanol (analytical grade)
-
Deionized water
-
Rotary evaporator
-
Freeze dryer
2. Resin Preparation and Packing:
-
Pre-treat the XAD-1600N resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no ethanol odor remains.
-
Pack the resin into a chromatography column.
3. Adsorption:
-
Dissolve the saffron petal extract in the appropriate solvent to a concentration of 40 mg/mL.
-
Load the sample onto the column at a flow rate of 3 bed volumes (BV)/h for a total loading volume of 7 BV.
4. Elution:
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the adsorbed compounds with 4 BV of 80% ethanol at a flow rate of 1-3 BV/h.
5. Product Recovery:
-
Collect the eluate containing the enriched flavonoids.
-
Concentrate the eluate using a rotary evaporator.
-
Lyophilize the concentrated sample to obtain the flavonoid-enriched powder.
Protocol 2: Isolation of this compound from Lindera neesiana using Multi-step Column Chromatography
This protocol is based on the isolation of several kaempferol glycosides, including this compound, from Lindera neesiana.[2]
1. Materials and Equipment:
-
Dried and powdered leaves and twigs of Lindera neesiana
-
60% Ethanol
-
MCI gel CHP20P
-
Sephadex LH-20
-
Silica gel for column chromatography
-
Methanol, Dichloromethane, Water (HPLC grade)
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
2. Extraction:
-
Macerate the dried plant material (2.3 kg) with 60% ethanol (36 L) for two days at room temperature.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract (387.1 g).
3. Initial Fractionation (MCI gel):
-
Suspend the crude extract in water and apply it to an MCI gel CHP20P column.
-
Elute successively with water, 40%, 60%, 80%, and 100% methanol to obtain several fractions.
4. Sephadex LH-20 Chromatography:
-
Subject the relevant fraction from the MCI gel step (e.g., Fraction 3, 13.1 g) to Sephadex LH-20 column chromatography, eluting with 50% methanol.
5. Silica Gel Chromatography:
-
Combine and apply the subfractions containing the target compound to an ODS column and then to a silica gel column.
-
Elute the silica gel column with a solvent system of dichloromethane:methanol:water (8:2:0.1).
-
Monitor the fractions by TLC to identify those containing this compound.
6. Product Recovery:
-
Combine the pure fractions and evaporate the solvent to yield purified this compound (121 mg).
The protocols described provide effective strategies for the purification of this compound, catering to different scales and purity requirements. The choice of method will depend on the available resources and the specific research or development goals. For large-scale enrichment, macroporous resin chromatography is a highly efficient initial step. For obtaining high-purity material for analytical or biological studies, a multi-step approach involving various column chromatography techniques is recommended. Further purification by preparative HPLC can be employed to achieve the highest possible purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Antiosteoporotic Compounds from Seeds of Sophora japonica | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Enrichment of Kaempferol-3-O-Sophoroside From Saffron Petals Using Macroporous Resin: Static Adsorption Characteristics and Dynamic Optimization Based on Analytical Hierarchy Process-Entropy Weight Method-Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Synthesis of Kaempferol 3-O-sophoroside: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. Its therapeutic potential necessitates the development of efficient and reliable synthetic routes to enable further biological investigation and drug development. This application note provides a detailed protocol for the chemical synthesis of this compound. The synthetic strategy involves the regioselective protection of kaempferol's hydroxyl groups, preparation of a peracetylated sophorosyl bromide donor, subsequent Koenigs-Knorr glycosylation, and final deprotection to yield the target compound. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry, natural product synthesis, and drug discovery.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Kaempferol, a prominent flavonol, and its glycosidic derivatives are of particular interest. Glycosylation can significantly impact the bioavailability, stability, and biological activity of flavonoids. This compound, a disaccharide derivative of kaempferol, has been shown to exhibit promising anti-inflammatory properties by inhibiting the activation of NF-κB and the production of TNF-α. Furthermore, it has demonstrated potential as an analgesic and antidepressant agent.
The limited availability of this compound from natural sources presents a significant bottleneck for extensive pharmacological studies. A robust chemical synthesis is therefore essential to provide a consistent and scalable supply of this compound. The synthetic approach outlined herein is a multi-step process that addresses the challenges of regioselective glycosylation of the polyhydroxylated kaempferol aglycone.
Overall Synthetic Strategy
The chemical synthesis of this compound can be achieved through a four-stage process as depicted in the workflow diagram below. The key steps involve the preparation of a suitably protected kaempferol acceptor and a glycosyl donor, followed by their coupling and subsequent deprotection.
Figure 1. Overall workflow for the chemical synthesis of this compound.
Experimental Protocols
Stage 1: Preparation of Hepta-O-acetyl-α-sophorosyl Bromide (Glycosyl Donor)
1.1 Acetylation of Sophorose to Octa-O-acetyl-sophorose
-
Materials: Sophorose, acetic anhydride, sodium acetate.
-
Procedure:
-
Combine sophorose (1 equivalent) and anhydrous sodium acetate (0.5 equivalents) in a round-bottom flask.
-
Add acetic anhydride (10 equivalents) to the mixture.
-
Heat the reaction mixture at 100°C for 2 hours with constant stirring.
-
After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield octa-O-acetyl-sophorose.
-
The product can be further purified by recrystallization from ethanol.
-
1.2 Bromination of Octa-O-acetyl-sophorose
-
Materials: Octa-O-acetyl-sophorose, hydrogen bromide (33% in acetic acid).
-
Procedure:
-
Dissolve octa-O-acetyl-sophorose (1 equivalent) in a minimal amount of dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid (33%, 5 equivalents) dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain hepta-O-acetyl-α-sophorosyl bromide as a syrup, which is used in the next step without further purification.
-
Stage 2: Preparation of 7,4'-Di-O-benzyl-kaempferol (Glycosyl Acceptor)
-
Materials: Kaempferol, benzyl bromide, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
Dissolve kaempferol (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate (3 equivalents) to the solution.
-
Add benzyl bromide (2.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7,4'-di-O-benzyl-kaempferol.
-
Stage 3: Glycosylation (Koenigs-Knorr Reaction)
-
Materials: 7,4'-Di-O-benzyl-kaempferol, hepta-O-acetyl-α-sophorosyl bromide, silver (I) carbonate, anhydrous dichloromethane, molecular sieves.
-
Procedure:
-
To a solution of 7,4'-di-O-benzyl-kaempferol (1 equivalent) in anhydrous dichloromethane containing activated 4 Å molecular sieves, add silver (I) carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (argon or nitrogen).
-
Add a solution of hepta-O-acetyl-α-sophorosyl bromide (1.5 equivalents) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: toluene/ethyl acetate gradient) to yield the protected this compound.
-
Stage 4: Deprotection
-
Materials: Protected this compound, palladium on carbon (10%), methanol, sodium methoxide, ethyl acetate, tetrahydrofuran (THF).
-
Procedure:
-
Debenzylation: Dissolve the protected kaempferol sophoroside (1 equivalent) in a mixture of ethyl acetate and methanol. Add 10% palladium on carbon (catalytic amount). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Deacetylation (Zemplén Deacetylation): Dissolve the residue from the previous step in a mixture of methanol and THF.
-
Add a catalytic amount of sodium methoxide solution (0.5 M in methanol) and stir at room temperature for 4 hours.
-
Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.
-
Purify the final product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain this compound.
-
Data Presentation
| Compound | Starting Material(s) | Reagents | Yield (%) | Purity (%) |
| Octa-O-acetyl-sophorose | Sophorose | Acetic anhydride, Sodium acetate | ~90 | >95 |
| Hepta-O-acetyl-α-sophorosyl Bromide | Octa-O-acetyl-sophorose | HBr in acetic acid | ~95 (crude) | - |
| 7,4'-Di-O-benzyl-kaempferol | Kaempferol | Benzyl bromide, K₂CO₃, DMF | ~60-70 | >98 |
| Protected Kaempferol Sophoroside | 7,4'-Di-O-benzyl-kaempferol, Glycosyl Bromide | Silver (I) carbonate | ~50-60 | >95 |
| This compound | Protected Kaempferol Sophoroside | H₂/Pd-C, Sodium methoxide | ~80-90 | >99 |
Note: Yields are approximate and may vary depending on reaction conditions and purification efficiency.
Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A simplified diagram of the proposed mechanism of action is presented below.
Figure 2. Simplified signaling pathway of the anti-inflammatory action of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the chemical synthesis of this compound. The described multi-step synthesis, employing regioselective protection, Koenigs-Knorr glycosylation, and subsequent deprotection, offers a reliable method for obtaining this valuable flavonoid glycoside. The availability of a robust synthetic route will facilitate further research into the pharmacological properties and therapeutic potential of this compound, ultimately contributing to the development of new therapeutic agents.
Application Notes & Protocols for HPLC Quantification of Kaempferol 3-O-Sophoroside
Introduction
Kaempferol 3-O-sophoroside is a flavonoid glycoside found in various plants, including the petals of the wrinkled rose (Rosa rugosa) and saffron (Crocus sativus).[1][2] As a derivative of kaempferol, it is studied for its potential biological activities, including antioxidant properties. Accurate and precise quantification of this compound in plant extracts and other matrices is crucial for quality control, standardization of herbal products, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound and other related flavonoids. This document provides detailed application notes and protocols for the quantification of this compound using HPLC.
Quantitative Data Summary
The following table summarizes various HPLC methods used for the quantification of kaempferol, its glycosides, and specifically this compound. This allows for a comparison of different analytical conditions.
| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Linearity Range | Reference |
| This compound, Quercetin 3-O-sophoroside | Shim-pack GIST C18 (4.6 × 250 mm, 5 µm) | Methanol and 0.2% formic acid in water (gradient) | 360 nm | 0.025 - 0.25 mg/mL | [1] |
| Kaempferol, Quercetin | YMC-pack ODS-A (250 × 4.6 mm) | Not specified | Not specified | Not specified | [3] |
| Kaempferol | C18 column | Acetonitrile: Water with 0.1% formic acid (50:50, v/v) (isocratic) | 265 nm | 10 - 60 µg/mL | [4] |
| Kaempferol, Myricetin, Quercetin | RP C18 column | 5% acetic acid and acetonitrile (gradient) | 367 nm | Not specified | [5] |
| Kaempferol, Rutin | Newcrom R1 | Water, Acetonitrile, and Sulfuric acid | 265 nm | Not specified | [6] |
| Kaempferol | Reversed-phase C18 column | Methanol: 0.1% formic acid (75:25, v/v) (isocratic) | 368 nm | 0.25 - 7.5 µg/mL | [7] |
| Kaempferol 3-O-(2'''-O-sinapoyl-β-sophoroside) | Not specified | Water and acetonitrile (both with 0.1% formic acid) (gradient) | MS detection | Not specified | [8] |
Experimental Protocols
Below are detailed protocols for the quantification of this compound, synthesized from the reviewed literature.
Protocol 1: Quantification of this compound in Plant Extracts
This protocol is adapted from a method used for the analysis of flavonoids in wrinkled rose petals.[1]
1. Sample Preparation (Extraction)
-
Objective: To extract flavonoids, including this compound, from the plant matrix.
-
Procedure:
-
Weigh a suitable amount of dried and powdered plant material (e.g., 1.0 g of rose petals).
-
Extract the sample with 70% ethyl alcohol. The exact volume and extraction method (e.g., sonication, reflux) may need to be optimized depending on the sample matrix.
-
Filter the extract to remove solid plant material.
-
The crude extract can be further purified using a macroporous adsorption resin (e.g., XAD-1600N) to enrich the flavonoid fraction.[2]
-
Evaporate the solvent from the purified extract and redissolve the residue in a known volume of the mobile phase for HPLC analysis.
-
2. HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Shim-pack GIST C18 (4.6 × 250 mm, 5 µm) or equivalent.
-
Mobile Phase A: Methanol.
-
Mobile Phase B: 0.2% Formic acid in water.
-
Gradient Program: The specific gradient will need to be optimized but can be based on a program that starts with a high percentage of mobile phase B and gradually increases the percentage of mobile phase A to elute the analytes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Room temperature.
-
Detection Wavelength: 360 nm.
-
3. Preparation of Standard Solutions and Calibration Curve
-
Objective: To create a standard curve for the quantification of this compound.
-
Procedure:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected range of the samples (e.g., 0.025, 0.05, 0.1, 0.15, 0.2, 0.25 mg/mL).[1]
-
Inject each standard solution into the HPLC system in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[1]
-
4. Quantification
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: General Method for Kaempferol and its Glycosides
This protocol provides a general framework that can be adapted for the analysis of kaempferol and its various glycosides.
1. Sample Preparation (with Hydrolysis for Aglycone Analysis)
-
Objective: To analyze the kaempferol aglycone content, which requires hydrolysis of the glycosidic bonds.
-
Procedure:
-
Extract flavonoids from the plant material as described in Protocol 1.
-
To hydrolyze the glycosides, treat the extract with an acid (e.g., 0.10 M hydrochloric acid) and heat under reflux.[9]
-
After hydrolysis, the aglycones (including kaempferol) can be extracted with an organic solvent like ethyl acetate.[5]
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
-
2. HPLC Analysis
-
Instrumentation: HPLC with UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[4][5][7]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution (water with a small percentage of acid like formic or acetic acid) is typical.[4][5][7][8] An isocratic or gradient elution can be employed. For example, an isocratic mobile phase of methanol: 0.1% formic acid (75:25, v/v) has been used.[7]
-
Detection Wavelength: Flavonols like kaempferol show strong absorbance around 365-370 nm.[5][7][9] A wavelength of 265 nm has also been reported.[4][6]
-
3. Method Validation
For reliable quantitative results, the analytical method should be validated according to international guidelines. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions of different concentrations.[1][4]
-
Precision: Evaluated by repeatedly analyzing the same sample (intra-day and inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (typically < 2%).[4]
-
Accuracy: Determined by recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated. Mean recovery values should be close to 100%.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[4]
Visualizations
Caption: Overall workflow for the quantification of this compound.
Caption: Key parameters for HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enrichment of Kaempferol-3-O-Sophoroside From Saffron Petals Using Macroporous Resin: Static Adsorption Characteristics and Dynamic Optimization Based on Analytical Hierarchy Process-Entropy Weight Method-Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons. | Semantic Scholar [semanticscholar.org]
- 4. ijariie.com [ijariie.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. paperso.journal7publish.com [paperso.journal7publish.com]
- 10. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
Application Notes and Protocols: Kaempferol 3-O-sophoroside Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and technical data for the use of Kaempferol 3-O-sophoroside as an analytical standard. This document is intended for researchers in natural product chemistry, quality control, and drug development. It includes information on the compound's physicochemical properties, recommended storage conditions, and validated methodologies for its quantification and identification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Compound Information
This compound, also known as Sophoraflavonoloside, is a flavonoid glycoside found in various plants, including Sophora japonica L. and saffron petals.[1][2] It is a derivative of Kaempferol, linked to a sophorosyl residue at the 3-position.[3][4] The compound is of interest for its potential biological activities, including anti-inflammatory and antidepressant effects.[4][5] Accurate identification and quantification are crucial for research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | PubChem[3] |
| Molecular Formula | C₂₇H₃₀O₁₆ | PubChem[3] |
| Molecular Weight | 610.52 g/mol | PubChem[3], Biopurify[1] |
| CAS Number | 19895-95-5 | PubChem[3], Biopurify[1] |
| Type of Compound | Flavonoid Glycoside | Biopurify[1] |
| Appearance | Typically a yellow powder | General Knowledge |
Analytical Standard Specifications
Analytical standards of this compound should be handled and stored correctly to ensure their integrity and longevity.
Table 2: Typical Specifications for Analytical Standards
| Parameter | Specification | Recommendations & Notes |
| Purity | ≥95% (typically 98% or higher by HPLC) | Purity should be verified by the end-user if the application is highly sensitive.[1][4] |
| Identification Methods | HPLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Confirmatory analysis ensures the identity of the standard.[1] |
| Storage Conditions | Store at -20°C in a tightly sealed container, protected from light and air. | For long-term storage, refrigeration or freezing is recommended.[1] |
| Handling | Prepare solutions on the day of use. If stock solutions are prepared in advance, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | Avoid repeated freeze-thaw cycles to prevent degradation.[1] |
| Solubility | Soluble in solvents like methanol and DMSO. | Solubility should be tested empirically for the specific concentration required. |
Experimental Protocols
Standard Solution Preparation
This protocol describes the preparation of stock and working standard solutions for calibration and quantification.
Caption: Workflow for preparing stock and working solutions.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 5 mg of this compound standard.
-
Quantitatively transfer the standard to a 5 mL Class A volumetric flask.
-
Add a portion of HPLC-grade methanol, vortex, and sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Transfer to an amber, tightly sealed vial and store at -20°C.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% formic acid).
-
A typical calibration curve might include concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation from Plant Material (Enrichment)
This protocol is based on methods for enriching flavonoids from complex matrices like saffron petals or rapeseed.[2][6]
Caption: Workflow for sample extraction and enrichment.
-
Extraction: Extract the powdered plant material with a suitable solvent (e.g., 70% methanol in water).
-
Enrichment:
-
Select a suitable macroporous resin (e.g., XAD-1600N) for solid-phase extraction.[2]
-
Precondition the resin column with methanol followed by water.[6]
-
Load the crude extract onto the column.
-
Wash the column with water to remove highly polar impurities.
-
Elute the target compound with an appropriate concentration of ethanol (e.g., 49-69%).[2]
-
-
Final Preparation: Evaporate the elution solvent under vacuum. Reconstitute the dried extract in the initial mobile phase for HPLC or LC-MS analysis.
HPLC-UV/DAD Analysis Protocol
This method is suitable for the quantification of this compound.
Table 3: HPLC-UV/DAD Method Parameters
| Parameter | Recommended Condition | Notes |
| Instrument | HPLC system with Diode Array Detector (DAD) or UV Detector | DAD allows for spectral confirmation. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) | A common choice for flavonoid analysis. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | MS-grade solvents are recommended.[6] |
| Gradient Elution | Start with 5-10% B, increase to 95% B over 25-30 minutes, hold, then return to initial conditions and equilibrate. | Gradient should be optimized for sample complexity.[6] |
| Flow Rate | 1.0 mL/min | Adjust as needed based on column dimensions. |
| Column Temperature | 25-30 °C | Maintain a constant temperature for reproducible retention times. |
| Detection Wavelength | ~265 nm or ~350 nm | Flavonoids have characteristic absorption maxima. |
| Injection Volume | 10-20 µL | Ensure consistency across standards and samples. |
LC-MS/MS Analysis Protocol
This method is ideal for sensitive quantification and unambiguous identification based on mass-to-charge ratio and fragmentation patterns.
Table 4: UPLC-QTOF-MS/MS Method Parameters
| Parameter | Recommended Condition | Notes |
| Instrument | UPLC coupled to a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (TQ) Mass Spectrometer | QTOF provides high mass accuracy for identification.[6] |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) | Smaller particle size for higher resolution.[3] |
| Mobile Phase | Same as HPLC method (0.1% Formic Acid in Water and Acetonitrile) | Ensures compatibility with ESI.[6] |
| Flow Rate | 0.2-0.4 mL/min | Typical for UPLC systems. |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Positive mode often yields a strong [M+H]⁺ ion.[3] Negative mode can show [M-H]⁻.[7][8] |
| Precursor Ion (MS1) | m/z 611.16 [M+H]⁺ or m/z 609.14 [M-H]⁻ | The exact mass of the protonated molecule is 611.16066.[3][6] |
| Key Product Ions (MS2) | m/z 287.05 [Kaempferol aglycone+H]⁺ | Fragmentation involves the cleavage of the glycosidic bond, resulting in the aglycone fragment.[7] |
| Capillary Voltage | 3-4 kV | Optimize for maximum signal intensity. |
| Collision Energy | 10-40 eV | Optimize to achieve characteristic fragmentation for MRM transitions. |
References
- 1. CAS 19895-95-5 | Kaempferol-3-O-sophoroside [phytopurify.com]
- 2. Enrichment of Kaempferol-3-O-Sophoroside From Saffron Petals Using Macroporous Resin: Static Adsorption Characteristics and Dynamic Optimization Based on Analytical Hierarchy Process-Entropy Weight Method-Response Surface Methodology [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C27H30O16 | CID 5282155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 19895-95-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic hydrolysis of kaempferol 3-O-(2‴-O-sinapoyl-β-sophoroside), the key bitter compound of rapeseed (Brassica napus L.) protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays Using Kaempferol 3-O-Sophoroside
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kaempferol 3-O-sophoroside (KPOS) is a flavonoid glycoside, a derivative of Kaempferol, naturally found in plants such as cultivated mountain ginseng and saffron.[1][2] It is an orally active compound recognized for a variety of therapeutic properties, including anti-inflammatory, analgesic, antidepressant, and neuroprotective effects.[3][4] In vitro studies have demonstrated that KPOS exerts its biological activities by modulating key cellular signaling pathways. Its mechanisms of action include inhibiting the production of pro-inflammatory cytokines, activating crucial protein kinases for cellular energy homeostasis, and promoting neurotrophic factor production.[1][2][3] These characteristics make KPOS a compound of significant interest for research in vascular inflammatory diseases, neurodegenerative disorders, and oncology.[3][5][6]
Key Signaling Pathways Modulated by this compound
KPOS has been shown to interact with multiple signaling cascades. The following diagrams illustrate its primary mechanisms of action identified in in vitro models.
Caption: KPOS Anti-Inflammatory Signaling Pathway.
Caption: KPOS Neuroprotective and Autophagy-Related Pathway.
Data Presentation: Efficacy in Cell-Based Assays
The following tables summarize the quantitative data from various in vitro studies, highlighting the effective concentrations and cytotoxic effects of this compound.
Table 1: Effective Concentrations of this compound in Various Assays
| Cell Line | Assay Type | Concentration(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|
| HUVECs | Endothelial Barrier Integrity | 0 - 5 µM | Dose-dependently reduced LPS-induced barrier disruption. | [3] |
| HUVECs | Neutrophil Adhesion & Migration | 0 - 5 µM | Inhibited neutrophil adhesion and transendothelial migration. | [3] |
| HUVECs | Cell Viability | 5 µM | Did not affect cell viability after 48 hours. | [3] |
| PC12 Cells | Neuroprotection | 12.5 - 50 µM | Ameliorated corticosterone-induced cell damage, oxidative stress, and inflammation. | [2] |
| Neuro-2a & Primary Neurons | Synaptogenesis | 12.5 - 50 µM | Promoted an increase in synapses. |[2] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Citation(s) |
|---|---|---|---|---|
| NG-97 | Grade III Glioma | 72 hours | 600 µM | [7] |
| U251 | Glioblastoma | 72 hours | 1800 µM |[7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 0.5-1.0 x 10⁵ cells/mL for suspension cells or 1x10⁴ to 1.5x10⁵ for adherent cells) in 100 µL of culture medium.[9] Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the KPOS-containing medium to the respective wells. Include vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Following treatment incubation, add 10-50 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[8]
Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[12][13]
Protocol:
-
Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells in a culture flask and treat with the desired concentrations of KPOS for the specified time.[13]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the same flask.[11][13]
-
Washing: Centrifuge the cell suspension (e.g., 670 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[11][13]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[11][14] Unstained, Annexin V-only, and PI-only controls are essential for setting proper compensation and gates.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can quantify changes in their expression levels (e.g., NF-κB, p-AKT, caspases) following treatment with KPOS.
Protocol:
-
Cell Lysis & Protein Quantification:
-
After treatment with KPOS, wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15][16]
-
Scrape the cells, agitate the lysate for 30 minutes at 4°C, and then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).[17]
-
-
SDS-PAGE:
-
Denature 20-50 µg of protein per sample by boiling at 95-100°C for 5 minutes in Laemmli sample buffer.[16]
-
Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[17][18]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Antibody Incubation:
-
Detection:
Endothelial Cell Adhesion Assay
This assay assesses the ability of KPOS to inhibit the adhesion of inflammatory cells (e.g., neutrophils) to an endothelial monolayer, a key event in vascular inflammation.[1]
Protocol:
-
HUVEC Monolayer Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto a 96-well plate and grow until a confluent monolayer is formed.
-
Treatment: Pre-treat the HUVEC monolayer with various concentrations of KPOS (e.g., 0-5 µM) for a specified time (e.g., 3 hours).[3]
-
Inflammatory Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS), to the wells (excluding negative controls) and incubate for 24 hours to induce the expression of cell adhesion molecules.[3]
-
Neutrophil Isolation and Labeling: Isolate neutrophils from fresh human blood. For visualization, label the neutrophils with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: Add the labeled neutrophils to the HUVEC monolayer and allow them to adhere for 30-60 minutes at 37°C.
-
Washing and Quantification: Gently wash the wells with PBS to remove non-adherent neutrophils.
-
Data Acquisition: Quantify the number of adherent neutrophils by either counting under a fluorescence microscope or measuring the total fluorescence in each well using a plate reader. A decrease in fluorescence compared to the LPS-only control indicates an inhibitory effect of KPOS.
References
- 1. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. bio-rad.com [bio-rad.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. origene.com [origene.com]
- 18. nacalai.com [nacalai.com]
Application Notes and Protocols for Studying Kaempferol 3-O-Sophoroside Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and experimental protocols for investigating the therapeutic potential of kaempferol 3-O-sophoroside. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of this natural compound.
Antidepressant Effects
Application Note: this compound has demonstrated significant antidepressant-like effects in rodent models of depression. The primary mechanism of action appears to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway, leading to increased brain-derived neurotrophic factor (BDNF) production and enhanced autophagy in the brain.[1][2][3] These models are suitable for screening novel antidepressant compounds and elucidating their neurobiological mechanisms.
Animal Models for Depression
| Animal Model | Species/Strain | Inducing Agent/Method | Key Pathological Features | This compound Dosage & Administration | Key Findings |
| Corticosterone (CORT)-Induced Depression Model | Mouse | Chronic corticosterone injections | Weight loss, dyskinesia, hippocampal volume reduction, depressive-like behaviors | 10 and 20 mg/kg, p.o., once daily for 20 days | Ameliorated weight loss, dyskinesia, and hippocampal volume reduction.[1][2][4] |
| Chronic Unpredictable Mild Stress (CUMS) Model | Mouse | Exposure to a series of unpredictable, mild stressors | Anhedonia, behavioral despair, anxiety-like behaviors, reduced hippocampal volume | 10 and 20 mg/kg, p.o., once daily for 20 days | Mitigated depressive-like behaviors and hippocampal volume reduction.[1][2][4] |
Experimental Protocol: CUMS-Induced Depression Model
-
Animals: Male C57BL/6J mice are commonly used. House them individually and allow a one-week acclimatization period.
-
CUMS Procedure: For 4-6 weeks, expose mice to a varied sequence of mild, unpredictable stressors. Examples include:
-
24-hour food or water deprivation.
-
Overnight illumination.
-
Cage tilt (45°).
-
Soiled cage (200 ml of water in bedding).
-
Stroboscopic illumination.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer orally (p.o.) via gavage at doses of 10 or 20 mg/kg daily during the final 20 days of the CUMS procedure.[1][4]
-
Include a vehicle control group and a positive control group (e.g., a standard antidepressant).
-
-
Behavioral Testing: Conduct a battery of behavioral tests to assess depressive-like behaviors, such as:
-
Sucrose Preference Test: To measure anhedonia.
-
Forced Swim Test: To assess behavioral despair.
-
Tail Suspension Test: To evaluate immobility as a measure of despair.
-
-
Biochemical and Histological Analysis:
-
Collect brain tissue (hippocampus and prefrontal cortex) for analysis.
-
Measure protein levels of AMPK, p-AMPK, BDNF, and autophagy markers (e.g., LC3-II/LC3-I ratio) using Western blotting.
-
Perform immunofluorescence staining to visualize changes in neuronal markers and protein localization.
-
Signaling Pathway: Antidepressant Effects of this compound
References
Application Notes: Kaempferol 3-O-sophoroside as a Potent Anti-inflammatory Agent
Introduction
Kaempferol 3-O-sophoroside (KPOS) is a flavonoid glycoside, notably isolated from the leaves of cultivated mountain ginseng (Panax ginseng).[1][2] It is an orally active derivative of Kaempferol and has demonstrated significant anti-inflammatory, analgesic, and antioxidant properties.[3][4] These application notes provide a comprehensive overview of the mechanisms of action of KPOS and detailed protocols for its evaluation as an anti-inflammatory agent in a research setting. KPOS exerts its effects primarily by modulating key signaling pathways involved in the inflammatory response, making it a promising candidate for the development of therapies for vascular inflammatory diseases.[1][4]
Mechanism of Action
The anti-inflammatory activity of this compound is multifaceted, targeting several key points in the inflammatory cascade. Its primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.
-
Inhibition of the NF-κB Pathway: KPOS has been shown to potently block the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory genes.[1][3] It achieves this by inhibiting the activation of Toll-like receptors (TLR2/4) by inflammatory stimuli such as Lipopolysaccharide (LPS) and High Mobility Group Box 1 (HMGB1) protein.[3][4] This upstream inhibition prevents the degradation of IκB, the inhibitor of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of target genes like TNF-α, IL-6, COX-2, and iNOS.[1][5]
-
Modulation of MAPK Pathway: Like its aglycone kaempferol, KPOS derivatives regulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6] Studies on related kaempferol glycosides show they can inhibit the phosphorylation of key MAPK proteins such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[5][7] This modulation contributes to the downregulation of inflammatory mediators.
-
Endothelial Barrier Protection: In human umbilical vein endothelial cells (HUVECs), KPOS inhibits LPS-induced vascular barrier disruption, reduces the expression of cell adhesion molecules, and suppresses neutrophil adhesion and migration across the endothelium.[1][3]
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The tables below summarize the key findings.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inducer | Parameter Measured | Concentration of KPOS | Result | Reference |
| HUVECs | LPS | Vascular Barrier Disruption | 0 - 5 µM | Dose-dependent reduction in disruption.[3] | [3] |
| HUVECs | LPS | Neutrophil Adhesion | 0 - 5 µM | Dose-dependent inhibition of adhesion.[3] | [3] |
| HUVECs | LPS | TNF-α Production | 5 µM | Significant suppression of TNF-α.[1][3] | [1][3] |
| RAW 264.7 | LPS | Nitric Oxide (NO) | Up to 300 µM | Dose-dependent inhibition.[5] | [5] |
| RAW 264.7 | LPS | TNF-α, IL-6 | Up to 300 µM | Downregulation of cytokine expression.[5] | [5] |
| RAW 264.7 | LPS | iNOS, COX-2 Expression | Up to 300 µM* | Suppression of protein expression.[5] | [5] |
| NG-97 Glioma | - | NF-κB Promoter Activity | 600 µM** | Significant reduction in activity.[8] | [8] |
*Data for Kaempferol-3-O-β-rutinoside, a closely related compound. **Data for a KPOS-enriched extract.
Table 2: In Vivo Anti-inflammatory Effects of a KPOS-containing Mixture
| Animal Model | Inducer | Parameter Measured | Doses of Mixture | Result | Reference |
| Rats | Ethanol | Gastric IL-6 | 30 - 180 mg/kg | Significant decrease in IL-6 levels.[9] | [9] |
| Rats | Ethanol | Gastric IL-10 | 30 - 180 mg/kg | Significant increase in IL-10 levels.[9] | [9] |
| Rats | Ethanol | Gastric Lesions | 30 - 180 mg/kg | Significant prevention of lesions.[9] | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-inflammatory properties of this compound.
Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol measures the production of nitrite, a stable product of NO, in cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (KPOS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of KPOS (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.
-
Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay: a. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Protocol 2: Cytokine Measurement by ELISA
This protocol quantifies the concentration of pro-inflammatory cytokines such as TNF-α or IL-6 in the cell culture supernatant.
Materials:
-
Supernatant from KPOS-treated and LPS-stimulated cells (from Protocol 1)
-
Commercially available ELISA kit for the target cytokine (e.g., Mouse TNF-α ELISA Kit)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Plate Coating: Coat a 96-well plate with the capture antibody.
-
Blocking: Block non-specific binding sites.
-
Sample Addition: Add cell culture supernatants (diluted if necessary) and standards to the wells. Incubate as directed.
-
Detection: Add the detection antibody, followed by a substrate-conjugated secondary antibody (e.g., HRP-conjugate).
-
Substrate Reaction: Add the substrate solution (e.g., TMB) and allow the color to develop.
-
Stopping Reaction: Stop the reaction with the provided stop solution.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculation: Determine the cytokine concentration in the samples by interpolating from the standard curve.
Protocol 3: Western Blot Analysis for NF-κB and COX-2
This protocol assesses the effect of KPOS on the expression levels of key inflammatory proteins.
Materials:
-
Cell lysates from KPOS-treated and LPS-stimulated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p65, diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).
References
- 1. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Analgesic Effects of Kaempferol 3-O-Sophoroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3-O-sophoroside is a naturally occurring flavonoid glycoside that has demonstrated promising analgesic and anti-inflammatory properties. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for evaluating its analgesic efficacy in preclinical models. The primary mechanism underlying its analgesic effect is attributed to its anti-inflammatory action, specifically the inhibition of the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. Additionally, evidence suggests the involvement of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling cascades in modulating pain and inflammation, which are also considered potential targets of kaempferol and its derivatives.
Mechanism of Action
This compound exerts its analgesic effects primarily by attenuating inflammation. It has been identified as an inhibitor of the HMGB1/TLR4 signaling axis.[1][2] HMGB1, a damage-associated molecular pattern (DAMP) molecule, is released from stressed or damaged cells and activates TLR4, leading to the downstream activation of NF-κB.[3][4][5][6] This transcription factor then orchestrates the expression of various pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS) that contribute to pain sensitization.[7][8][9] By inhibiting this pathway, this compound reduces the production of these inflammatory mediators, thereby alleviating pain.
The PI3K/Akt and MAPK (including ERK, JNK, and p38) pathways are also crucial in nociceptive signaling and central sensitization.[10][11][12][13][14] Kaempferol has been shown to modulate these pathways in various contexts, including inflammation and neuropathic pain, suggesting a broader mechanism for its analgesic activity.
Data Presentation
The following tables summarize the quantitative data on the analgesic effects of this compound in various preclinical models.
Table 1: Acetic Acid-Induced Writhing Test in Mice
| Treatment | Dose (mg/kg, i.p.) | Number of Writhes (Mean ± SEM) | % Inhibition | Reference |
| Control (Vehicle) | - | Data not available | 0 | |
| This compound | Dose not specified | Data not available | 36.9 | |
| Cassia alata Extract | 100 | Data not available | 35.9 | |
| Cassia alata Extract | 200 | Data not available | 46.0 | |
| Cassia alata Extract | 400 | Data not available | 56.4 |
Note: 50 mg of this compound was reported to be equivalent in activity to 100 mg of the Cassia alata extract.
Table 2: Thermal Analgesia Tests (Hot Plate and Tail-Flick) in Rodents
| Experimental Model | Treatment | Dose | Observation | Reference |
| Tail-Flick Test | This compound | Not specified | Analgesic activity observed | |
| Tail Immersion Test | This compound | Not specified | Analgesic activity observed | |
| Hot Plate Test | Data for this compound not available | - | - | - |
Note: Specific quantitative data such as reaction time latency or percentage of maximal possible effect for this compound in these models were not available in the searched literature. The reference indicates the compound was tested and showed activity.
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., normal saline with 0.5% Tween 80)
-
Acetic acid solution (0.6% v/v in distilled water)
-
Positive control: Diclofenac sodium (10 mg/kg) or Aspirin
-
Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration
-
Observation chambers
Procedure:
-
Fast the mice for 12-18 hours before the experiment, with free access to water.
-
Divide the animals into groups (n=5-6 per group): Vehicle control, positive control, and test groups receiving different doses of this compound.
-
Administer the vehicle, positive control, or this compound (e.g., 50, 100, 200 mg/kg) via the desired route (e.g., i.p. or p.o.).
-
After a specific pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), administer 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, start counting the number of writhes (abdominal constrictions, stretching of the hind limbs, and trunk twisting) for a period of 10-15 minutes.
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage of inhibition of writhing for the treated groups using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Protocol 2: Hot Plate Test
This model is used to evaluate central analgesic activity.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Vehicle
-
Positive control: Morphine (5-10 mg/kg, i.p.)
-
Hot plate apparatus with adjustable temperature
-
Stopwatch
Procedure:
-
Set the temperature of the hot plate to a constant 55 ± 0.5°C.
-
Acclimatize the animals to the testing room for at least 30 minutes.
-
Gently place each animal on the hot plate and start the stopwatch.
-
Observe the animal for signs of nociception, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) for the first sign of pain response.
-
To prevent tissue damage, a cut-off time of 30 seconds is typically used. If the animal does not respond within this time, remove it from the hot plate and assign it a latency of 30 seconds.
-
Administer the vehicle, positive control, or this compound.
-
Measure the reaction latency at different time points after treatment (e.g., 30, 60, 90, and 120 minutes).
-
Calculate the mean reaction latency for each group at each time point. An increase in reaction latency compared to the control group indicates an analgesic effect.
Protocol 3: Tail-Flick Test
This model also evaluates central, spinally-mediated analgesic activity.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Vehicle
-
Positive control: Morphine (5-10 mg/kg, i.p.)
-
Tail-flick analgesiometer with a radiant heat source
-
Animal restrainers
Procedure:
-
Acclimatize the animals to the restrainers before the test day to minimize stress.
-
On the day of the experiment, place the animal in the restrainer, leaving the tail exposed.
-
Focus the radiant heat source on the distal or middle portion of the tail.
-
Measure the basal reaction time by recording the latency for the animal to flick its tail away from the heat source. Take an average of 2-3 readings for each animal.
-
Set a cut-off time (usually 10-15 seconds) to avoid tissue damage.
-
Administer the vehicle, positive control, or this compound.
-
Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
An increase in the tail-flick latency indicates an analgesic effect. The results can be expressed as the percentage of the maximal possible effect (% MPE) using the formula: % MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. msjonline.org [msjonline.org]
- 5. Human Sensory, Taste Receptor, and Quantitation Studies on Kaempferol Glycosides Derived from Rapeseed/Canola Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiinflammatory activity of heat-treated Cassia alata leaf extract and its flavonoid glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferol exerts a neuroprotective effect to reduce neuropathic pain through TLR4/NF‐ĸB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Chemical constituents, usage and pharmacological activity of Cassia alata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analgesic activity of Cassia alata leaf extract and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antidepressant Potential of Kaempferol 3-O-Sophoroside: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the antidepressant properties of kaempferol 3-O-sophoroside (PCS-1), a key bioactive compound found in Saffron (Crocus sativus). Recent studies have highlighted its potential as a novel therapeutic agent for depression, acting through distinct molecular pathways.
Summary of Antidepressant Activity
This compound has demonstrated significant antidepressant-like effects in preclinical models. Its mechanism of action is multifaceted, primarily involving the activation of AMP-activated protein kinase (AMPK), which in turn promotes the production of brain-derived neurotrophic factor (BDNF) and enhances autophagy.[1][2] This cascade of events helps to ameliorate neuronal damage, reduce oxidative stress and inflammation, and improve synaptic plasticity, ultimately alleviating depressive-like behaviors.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on the antidepressant effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Model | Treatment Concentration | Key Findings | Reference |
| PC12 | Corticosterone (CORT)-induced cell injury | 12.5-50 µM | Ameliorated cell damage, oxidative stress, and inflammation. | [1] |
| Neuro-2a & Primary Neurons | - | 12.5-50 µM | Promoted an increase in synapses. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS)-stimulated | 0-5 µM (24h) | Inhibited neutrophil adhesion and migration by blocking NF-κB activation and TNF-α production. | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Corticosterone (CORT)-induced mouse depression model | 10 and 20 mg/kg, p.o., once daily for 20 days | Ameliorated weight loss, dyskinesia, and hippocampal volume reduction. | [1][4] |
| Chronic Unpredictable Mild Stress (CUMS) model | 10 and 20 mg/kg, p.o., once daily for 20 days | Ameliorated weight loss, dyskinesia, and hippocampal volume reduction. | [1][4] |
| Acetic acid-induced writhing mice model | 50, 100, 200 mg/kg, p.o., 30-minute administration | Exhibited dose-dependent analgesic effects. | [2][4] |
| VCD-induced rodent model of menopausal depression | 10 mg/kg, i.p., q.o.d., 14 days | Exhibited remarkable antidepressant- and anxiolytic-like effects. | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound in exerting its antidepressant effects and a general experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for evaluating the antidepressant properties of this compound.
In Vitro Protocol: Corticosterone-Induced PC12 Cell Injury Model
This protocol is designed to assess the neuroprotective effects of this compound against corticosterone-induced neuronal damage.[1]
Materials:
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PC12 cells
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DMEM (Dulbecco's Modified Eagle Medium)
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Fetal Bovine Serum (FBS)
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Horse Serum (HS)
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Penicillin-Streptomycin solution
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Corticosterone (CORT)
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This compound (PCS-1)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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Assay kits for oxidative stress markers (e.g., SOD, MDA) and inflammatory cytokines (e.g., TNF-α, IL-1β)
Procedure:
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Cell Culture: Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
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Induction of Injury: Treat the cells with an appropriate concentration of corticosterone (determined by a dose-response experiment) for 24 hours to induce neuronal injury.
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Treatment: Following CORT induction, treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for another 24 hours.
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Assessment of Cell Viability:
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Add MTT solution to each well and incubate for 4 hours.
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Remove the medium and add DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Oxidative Stress and Inflammation:
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Collect cell supernatants and lysates.
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Measure the levels of oxidative stress markers (e.g., SOD activity, MDA content) and inflammatory cytokines (e.g., TNF-α, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo Protocol: Chronic Unpredictable Mild Stress (CUMS) Model in Mice
This protocol describes the induction of a depressive-like state in mice and the evaluation of the antidepressant effects of this compound.[1][4]
Materials:
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Male C57BL/6J mice
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Standard laboratory chow and water
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This compound (PCS-1)
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Apparatus for stressors (e.g., damp bedding, cage tilt, restraint tubes, strobe light)
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Behavioral testing equipment (e.g., forced swim test cylinder, tail suspension apparatus, sucrose preference test bottles)
Procedure:
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Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
CUMS Procedure (4-6 weeks):
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Subject the mice in the CUMS group to a series of varied and unpredictable mild stressors daily. Examples of stressors include:
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24h of food or water deprivation
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4h of cage tilt (45°)
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1h of restraint
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Overnight illumination
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Stroboscopic stimulation
-
-
The control group should be left undisturbed in their home cages.
-
-
Drug Administration:
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During the last 2-3 weeks of the CUMS procedure, orally administer this compound (10 and 20 mg/kg) or vehicle (e.g., saline with 0.5% Tween-80) to the respective groups of mice once daily.
-
-
Behavioral Testing (conducted during the final week of treatment):
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Sucrose Preference Test (SPT):
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Acclimate mice to two bottles, one with water and one with 1% sucrose solution.
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After a period of food and water deprivation, measure the consumption of water and sucrose solution over 24 hours.
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Calculate the sucrose preference as (sucrose intake / total fluid intake) x 100%.
-
-
Forced Swim Test (FST):
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Place each mouse in a glass cylinder filled with water (25°C) for 6 minutes.
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Record the duration of immobility during the last 4 minutes.
-
-
Tail Suspension Test (TST):
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Suspend each mouse by its tail using adhesive tape for 6 minutes.
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Record the duration of immobility.
-
-
-
Biochemical and Histological Analysis:
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Following the final behavioral test, euthanize the mice and collect brain tissue (specifically the hippocampus and prefrontal cortex).
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Perform Western blot analysis to measure the protein expression of AMPK, BDNF, and autophagy markers.
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Use immunofluorescence staining to visualize changes in neuronal morphology and protein localization.
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These protocols provide a foundation for investigating the antidepressant properties of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific experimental goals and available resources.
References
- 1. Kaempferol-3-O-sophoroside (PCS-1) contributes to modulation of depressive-like behaviour in C57BL/6J mice by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 19895-95-5 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
stability and degradation of kaempferol 3-O-sophoroside in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with kaempferol 3-O-sophoroside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: A color change in your this compound solution, particularly a yellowing or browning, is often an indication of degradation. Flavonoids are susceptible to oxidation and other degradation pathways, especially under alkaline conditions (pH > 7), exposure to light, and elevated temperatures. The degradation can lead to the formation of colored byproducts. We recommend preparing fresh solutions and protecting them from light and high temperatures.
Q2: I am seeing a decrease in the concentration of this compound in my stock solution over time. How can I improve its stability?
A2: To enhance the stability of your this compound stock solution, consider the following:
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Solvent: Prepare stock solutions in a non-aqueous solvent such as DMSO, ethanol, or methanol, and store them at -20°C or -80°C. For aqueous solutions used in experiments, prepare them fresh from the stock solution.
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pH: Maintain a slightly acidic pH (around 4-6) for aqueous solutions, as flavonoids are generally more stable under these conditions.
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Light: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
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Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to minimize thermal degradation. For working solutions, avoid prolonged exposure to room temperature or higher.
Q3: What are the likely degradation products of this compound?
A3: The degradation of this compound can occur through several pathways, leading to various degradation products. The primary degradation pathways include:
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Hydrolysis of the glycosidic bond: This results in the formation of the aglycone, kaempferol, and the disaccharide sophorose. This is more likely to occur under acidic conditions.
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Oxidation: The flavonoid ring structure can be oxidized, leading to the opening of the heterocyclic C-ring and the formation of smaller phenolic compounds. Under certain oxidative conditions, kaempferol can form 2-(4-hydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (Kae-BZF).
Q4: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
A4: this compound has limited solubility in purely aqueous solutions. To improve solubility, you can:
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First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol.
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Then, slowly add this stock solution to your aqueous buffer while vortexing.
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Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect your results.
Troubleshooting Guides
Issue: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in the assay medium. | Prepare fresh solutions for each experiment. Protect solutions from light and maintain a stable temperature. Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions. |
| Interaction with components of the cell culture medium. | Analyze the medium for potential interactions. Run control experiments with the vehicle and medium alone. |
| Precipitation of the compound in the assay medium. | Visually inspect for any precipitation. If observed, try reducing the final concentration or increasing the percentage of co-solvent (e.g., DMSO) if permissible for your assay. |
Issue: Unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of the sample during preparation or storage. | Prepare samples immediately before analysis. If storage is necessary, keep them at low temperatures and protected from light. Use a stability-indicating HPLC method to resolve the parent compound from its degradation products. |
| Contamination of the solvent or column. | Use high-purity solvents and flush the HPLC system and column thoroughly. Run a blank injection to check for system peaks. |
| Formation of multiple degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in peak identification in your stability samples. |
Quantitative Data Summary
The following tables summarize the expected stability of kaempferol and related flavonoids under various stress conditions. While specific data for this compound is limited, the data for kaempferol provides a valuable reference.
Table 1: Effect of pH on the Stability of Kaempferol in Aqueous Solution
| pH | Condition | Remaining Kaempferol (%) | Time | Reference |
| 3.0 | Room Temperature | >95% | 24 h | General Flavonoid Stability Data |
| 5.0 | Room Temperature | >90% | 24 h | General Flavonoid Stability Data |
| 7.4 | 37°C | ~50% | 2 h | General Flavonoid Stability Data |
| 9.0 | Room Temperature | <10% | 1 h | General Flavonoid Stability Data |
Table 2: Effect of Temperature on the Stability of Kaempferol in Neutral Aqueous Solution (pH 7.0)
| Temperature | Degradation Rate Constant (k) | Half-life (t½) | Degradation Order | Reference |
| 25°C | - | > 24 h | - | General Flavonoid Stability Data |
| 60°C | Varies | - | First-order | General Flavonoid Stability Data |
| 80°C | Varies | - | First-order | General Flavonoid Stability Data |
| 100°C | Varies | - | First-order | General Flavonoid Stability Data |
Table 3: Effect of Light on the Stability of Kaempferol in Solution
| Light Source | Solvent | Remaining Kaempferol (%) | Exposure Time | Reference |
| UV (254 nm) | Methanol | < 50% | 6 h | General Flavonoid Stability Data |
| Sunlight | Water:Ethanol (1:1) | ~70% | 24 h | General Flavonoid Stability Data |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 30 minutes, 1, 2, and 4 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C in a dry heat oven for 1, 2, 4, and 8 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) or a photostability chamber for 2, 4, 8, and 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
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Neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B
-
35-40 min: 80-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Proposed signaling pathway for the anti-inflammatory and neuroprotective effects of this compound.
Technical Support Center: Optimizing Kaempferol 3-O-Sophoroside Extraction from Saffron
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of kaempferol 3-O-sophoroside from saffron (Crocus sativus L.), primarily focusing on the use of its floral by-products like petals and tepals, which are rich sources of this valuable flavonoid.
Frequently Asked Questions (FAQs)
Q1: Which part of the saffron flower is the best source for this compound?
A1: Saffron petals (tepals) are the most abundant and recommended source for extracting this compound.[1][2][3] While the stigmas are the prized part of the saffron plant for spice, the floral bio-residues, particularly the petals, contain significantly higher concentrations of flavonoids, including this compound.[2][3]
Q2: What are the most effective methods for extracting this compound from saffron petals?
A2: Modern green extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown high efficiency in extracting flavonoids from saffron by-products.[4][5][6][7] These methods offer advantages over conventional techniques like maceration by reducing extraction time, solvent consumption, and energy use.[8][9]
Q3: Which solvent system is optimal for the extraction?
A3: A mixture of ethanol and water is highly effective for extracting this compound.[4][5] Specifically, a 50:50% (v/v) ethanol/water solvent has demonstrated high yields for total flavonoids.[4][5] The optimal ethanol concentration can vary depending on the specific extraction method and other parameters. For instance, in one study on UAE, a 96% ethanol concentration was found to be optimal.[8]
Q4: Can the extracted this compound be purified?
A4: Yes, macroporous resin chromatography is an effective method for the enrichment and purification of this compound from crude saffron petal extracts.[10][11] Resins like XAD-1600N have shown high adsorption and desorption capacities, leading to a significant increase in the purity of the final product.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for this compound. | Optimize Solvent System: Start with a 50:50 (v/v) ethanol-water mixture.[4][5] Systematically vary the ethanol concentration (e.g., 50%, 70%, 96%) to find the optimal ratio for your specific equipment and material.[8][11] |
| Inefficient Extraction Method: Conventional methods may not be fully extracting the target compound. | Employ Advanced Techniques: Switch to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency.[6][8] | |
| Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at the right temperature to maximize yield. | Optimize Parameters: For UAE, experiment with extraction times (e.g., 3-10 minutes) and temperatures (e.g., 50-60°C).[8][12] For MAE, optimal conditions might involve lower temperatures (e.g., 25°C) and longer times (e.g., 5 minutes) at a specific power level.[6] | |
| Poor Quality of Plant Material: The concentration of the target compound can vary based on harvesting time, drying methods, and storage conditions.[13][14] | Ensure High-Quality Starting Material: Use freshly dried saffron petals. Proper drying and storage are crucial to preserve the integrity of the bioactive compounds.[13] | |
| Degradation of this compound | Excessive Heat: High temperatures during extraction or solvent evaporation can lead to the degradation of flavonoids. | Control Temperature: Use lower extraction temperatures where possible.[15] For solvent removal, use a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 40°C). |
| Presence of Degrading Enzymes: Endogenous plant enzymes could potentially degrade the compound. | Enzyme Inactivation: Consider a brief blanching step for fresh petals before extraction to deactivate enzymes, though this is not commonly reported in the literature for dried petals. | |
| Co-extraction of Impurities | Non-selective Solvent System: The chosen solvent may be extracting a wide range of other compounds, leading to a complex and impure extract. | Adjust Solvent Polarity: Fine-tuning the ethanol-water ratio can help to selectively extract flavonoids. |
| Lack of a Purification Step: The crude extract will naturally contain other plant metabolites. | Implement a Purification Protocol: Use macroporous resin chromatography to purify the extract and enrich the this compound content.[10][11] |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Key Parameters | Total Flavonoid Yield (mg/g dry plant) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 50:50% (v/v) Ethanol/Water | - | 93.43 ± 4.67 | [4][5] |
| Ultrasound-Assisted Extraction (UAE) | 96% Ethanol, 0.67% Citric Acid | 216 W Ultrasound Power | - | [8] |
| Deep Eutectic Solvent Extraction (DESE) | Various DES mixtures | - | 73.25 - 110.95 ± 5.55 | [4][5] |
| Subcritical Water Extraction (SWE) | 96% Ethanol | 125 °C | - | [4][5] |
| Microwave-Assisted Extraction (MAE) | 100% Ethanol | 25 °C, 5 min | - | [6] |
Note: Direct comparison of yields can be challenging due to variations in experimental setups, quantification methods, and the specific plant material used.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on methodologies that have demonstrated high efficiency for flavonoid extraction from saffron petals.[4][5][8]
1. Sample Preparation:
- Dry saffron petals in the shade or using a lyophilizer.
- Grind the dried petals into a fine powder using a laboratory mill.
2. Extraction:
- Weigh 3 g of the powdered saffron petals and place them in a 50 mL flask.
- Add 30 mL of a 50:50% (v/v) ethanol/water solution to achieve a solid-to-liquid ratio of 1:10.
- Place the flask in an ultrasonic bath.
- Sonciate at a frequency of 28 kHz and a power of 200 W for 3 minutes at a controlled temperature of 60°C.[8]
3. Post-Extraction Processing:
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
- For quantitative analysis, the extract can be redissolved in a suitable solvent (e.g., methanol) and analyzed by HPLC.[4][5]
Protocol 2: Purification of this compound using Macroporous Resin
This protocol is a generalized procedure based on the principles of using macroporous resins for flavonoid enrichment.[10][11]
1. Resin Preparation:
- Select a suitable macroporous resin (e.g., XAD-1600N).
- Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.
2. Adsorption:
- Dissolve the crude extract obtained from Protocol 1 in deionized water.
- Load the aqueous extract solution onto the packed resin column at a controlled flow rate (e.g., 2-4 BV/h).
3. Desorption (Elution):
- After loading, wash the column with deionized water to remove unbound impurities.
- Elute the adsorbed flavonoids using an ethanol-water mixture. The optimal ethanol concentration for elution typically ranges from 49% to 69%.[10][11]
- Collect the eluate in fractions.
4. Final Processing:
- Combine the fractions containing the highest concentration of this compound (as determined by HPLC analysis).
- Evaporate the solvent from the combined fractions to obtain the purified and enriched product.
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Purification Workflow using Macroporous Resin Chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Extraction and Chemical Characterization of Bioactive Compounds in Tepals of Crocus sativus L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin and kaempferol from saffron petals alleviated hydrogen peroxide-induced oxidative damage in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Phenolic Compounds Extraction from Saffron (C. sativus) Floral By-Products Using Ultrasound-Assisted Extracti… [ouci.dntb.gov.ua]
- 5. Exploring Phenolic Compounds Extraction from Saffron (C. sativus) Floral By-Products Using Ultrasound-Assisted Extraction, Deep Eutectic Solvent Extraction, and Subcritical Water Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Microwave-Assisted Extraction as a Potential Green Technology for the Isolation of Bioactive Compounds from Saffron (Crocus sativus L.) Floral By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Bioactive Compound Extraction from Saffron Petals Using Ultrasound-Assisted Acidified Ethanol Solvent: Adding Value to Food Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enrichment of Kaempferol-3-O-Sophoroside From Saffron Petals Using Macroporous Resin: Static Adsorption Characteristics and Dynamic Optimization Based on Analytical Hierarchy Process-Entropy Weight Method-Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
avoiding degradation during storage of kaempferol 3-O-sophoroside
Welcome to the Technical Support Center for kaempferol 3-O-sophoroside. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental procedures.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to elevated temperatures, light, extreme pH conditions (both acidic and alkaline), and the presence of oxygen and metal ions.
Q2: I've noticed a change in the color of my solid this compound powder. What could be the cause?
A2: A color change in the powder, often to a yellowish or brownish hue, can be an indication of oxidation or degradation. This may be caused by improper storage, such as exposure to light, air (oxygen), or high temperatures over an extended period.
Q3: My solution of this compound has become cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. If the solution was stored at a low temperature, the compound might have precipitated out of the solvent. Gentle warming and sonication may help to redissolve it. However, it could also be a sign of degradation, where less soluble degradation products have formed. It is advisable to check the purity of the solution using an analytical technique like HPLC.
Q4: Can I store this compound in an aqueous solution?
A4: While this compound is soluble in some aqueous-based solutions, long-term storage in aqueous media is not recommended due to the risk of hydrolysis of the glycosidic bonds, especially at non-neutral pH. For long-term storage, it is best to keep it as a dry powder or dissolved in a suitable anhydrous organic solvent and stored at low temperatures.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an in vitro assay | Degradation of the compound in the assay medium. | - Prepare fresh solutions of this compound for each experiment.- Check the pH and temperature of the assay medium.- Minimize the exposure of the compound to light during the experiment. |
| Inconsistent results between experimental replicates | Inconsistent storage or handling of the compound. | - Ensure all aliquots are stored under the same conditions.- Use a consistent procedure for preparing solutions from the solid compound.- Perform a purity check on the stock solution. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | - Review storage conditions and handling procedures.- Perform a forced degradation study to identify potential degradation products.- Use a validated stability-indicating HPLC method for analysis. |
Storage Recommendations
To ensure the long-term stability of this compound, please adhere to the following storage guidelines.
Quantitative Storage Recommendations
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid Powder | -20°C or colder | Inert gas (e.g., Argon, Nitrogen) | In the dark (amber vial) | Up to 3 years |
| 4°C | Inert gas (e.g., Argon, Nitrogen) | In the dark (amber vial) | Up to 2 years | |
| In Anhydrous Solvent (e.g., DMSO, Ethanol) | -80°C | Tightly sealed vial | In the dark | Up to 6 months |
| -20°C | Tightly sealed vial | In the dark | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., DMSO) to the powder.
-
Dissolution: To facilitate dissolution, the vial can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C or -20°C in the dark.
Protocol 2: Stability Testing using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of this compound.
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid is a common starting point. Detection is typically performed using a UV detector at a wavelength of around 265 nm or 350 nm.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder and a solution of the compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound.
Technical Support Center: HPLC Analysis of Kaempferol 3-O-Sophoroside
Welcome to the technical support center for the HPLC analysis of kaempferol 3-O-sophoroside. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the HPLC analysis of this compound and related flavonoid glycosides.
Q1: What is the most common cause of peak tailing for this compound, and how can I fix it?
Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, is the most frequently reported issue. For a polar, phenolic compound like this compound, the primary cause is often secondary interactions between the analyte's hydroxyl groups and residual silanol groups on the silica-based stationary phase.[1][2]
Solutions:
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Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 by adding a modifier like 0.1-0.2% formic acid or phosphoric acid.[3][4] This protonates the silanols, minimizing unwanted secondary interactions.[1]
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Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that deactivates most residual silanols.[1][5] Ensure you are using a suitable, high-quality, end-capped C18 or C8 column.
-
Reduce Sample Concentration: Column overloading can saturate the stationary phase and cause peak tailing.[3] Try diluting your sample or reducing the injection volume.
-
Check for Extra-Column Volume: Excessive tubing length or loose fittings between the column and detector can cause peak distortion.[3][6] Use tubing with a narrow internal diameter (e.g., 0.12 mm) and ensure all connections are secure.[3]
Q2: My peaks for this compound and a related flavonoid are not fully resolved. What should I do?
Poor resolution, where two adjacent peaks overlap, compromises accurate quantification.[7] This is common when analyzing complex extracts containing structurally similar flavonoids.[8]
Solutions:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. Decreasing the organic solvent percentage (making the mobile phase weaker) will increase retention times and may improve the separation between peaks.[7]
-
Modify the Gradient: If using a gradient method, make the slope shallower around the time your compounds elute. A flatter gradient provides more time for separation to occur.[6]
-
Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter selectivity and may resolve co-eluting peaks.
-
Increase Column Efficiency: Use a column that provides higher efficiency, such as one with a longer length or smaller particle size (e.g., 3 µm or sub-2 µm).[5]
-
Ensure Temperature Stability: Use a column oven to maintain a consistent temperature, as fluctuations can affect selectivity and retention.[7][9]
Q3: Why is the retention time of my analyte drifting or shifting?
Retention time (RT) instability can manifest as a gradual drift over many injections or a sudden jump.[10][11]
Solutions:
-
For Gradual Drifts:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. Inadequate equilibration is a common cause of RT drift.[10]
-
Mobile Phase Composition: If using pre-mixed mobile phases, the more volatile component (e.g., acetonitrile) can evaporate over time, changing the solvent strength.[10] Prepare fresh mobile phase daily.
-
Column Temperature: A fluctuating column temperature will cause retention times to shift. Use a thermostatted column compartment.[12]
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.[10] If the column is old or has been used with harsh conditions, it may need to be replaced.
-
-
For Sudden Jumps:
-
Method Parameters: Double-check that the correct flow rate, mobile phase composition, and gradient program have been set up. An accidental change is a frequent cause of sudden RT shifts.[11]
-
System Leaks: Check for leaks in the system, as a leak can cause a drop in flow rate and a corresponding increase in retention times.[10]
-
Pump Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates.[13] Degas your solvents thoroughly and purge the pump.
-
Q4: I'm seeing a noisy or drifting baseline. What are the likely causes?
An unstable baseline can interfere with the detection and integration of small peaks.
Solutions:
-
Degas Mobile Phase: Dissolved air in the mobile phase can outgas in the detector, causing noise. Use an online degasser or degas solvents before use by sonication or vacuum filtration.
-
Contaminated Solvents: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase to avoid impurities that can cause baseline drift, especially in gradient analysis.[14]
-
Insufficient Mixing: If mixing solvents online, ensure the pump's mixer is functioning correctly to avoid baseline fluctuations.[6]
-
Detector Lamp Failure: An aging detector lamp can cause increased noise and a drifting baseline. Check the lamp's energy output.[13]
-
Dirty Flow Cell: Contaminants from previous analyses can build up in the detector flow cell. Flush the cell with a strong solvent like methanol or isopropanol.[13]
Q5: My peak for this compound is very small. How can I improve sensitivity?
Low sensitivity can be due to a low concentration of the analyte in the sample or suboptimal method parameters.[12]
Solutions:
-
Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance (λmax) for this compound. For kaempferol and its glycosides, this is typically around 360-370 nm.[15][16]
-
Increase Injection Volume: Carefully increase the amount of sample injected onto the column. Be aware that this can lead to peak broadening or tailing if the column's mass capacity is exceeded.[3]
-
Concentrate the Sample: If the analyte concentration is too low, use a sample preparation technique like solid-phase extraction (SPE) to concentrate the analyte before injection.[17]
-
Reduce Baseline Noise: A quieter baseline allows for the reliable detection of smaller peaks. Refer to the solutions for Q4.
-
Check Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and reduced height. Ideally, dissolve the sample in the initial mobile phase.[3][6]
Troubleshooting Summary Guide
The table below provides a quick reference for common HPLC issues, their probable causes, and recommended actions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions; Column overload; Extra-column band broadening; Improper injection solvent.[1][2][3] | Lower mobile phase pH to 2.5-3.5 with formic/phosphoric acid; Use an end-capped column; Dilute sample or reduce injection volume; Use shorter, narrower tubing.[1][3] |
| Poor Resolution | Inefficient column; Improper mobile phase strength/selectivity; Temperature fluctuations; Sample overload.[7][9] | Use a longer column or one with smaller particles; Adjust organic solvent ratio or switch solvent type (ACN/MeOH); Use a column oven; Dilute sample.[5][7] |
| Retention Time Drift | Inadequate column equilibration; Mobile phase evaporation; Column temperature changes; Column aging.[10][12] | Increase equilibration time; Prepare fresh mobile phase daily; Use a column oven; Replace the column if performance has declined.[10] |
| High Backpressure | Column or frit blockage; Buffer precipitation; Kinked tubing.[12][13] | Reverse-flush the column (if permitted by manufacturer); Filter samples and mobile phase; Check for and replace damaged tubing.[13] |
| Baseline Noise/Drift | Air bubbles in mobile phase; Contaminated solvents; Detector lamp aging; Dirty flow cell.[13][14] | Degas mobile phase; Use fresh, HPLC-grade solvents; Check lamp energy and replace if necessary; Flush the detector flow cell. |
Exemplary Experimental Protocol
This protocol is a representative method for the quantitative analysis of this compound using Reverse Phase HPLC (RP-HPLC).
Sample Preparation (from Plant Extract)
-
Accurately weigh 1.0 g of dried plant powder.
-
Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the residue one more time.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Re-dissolve the dried extract in 5 mL of methanol.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]
Mobile Phase Preparation
-
Mobile Phase A: 0.2% Formic Acid in HPLC-grade Water.[15]
-
Mobile Phase B: Acetonitrile (ACN).[15]
-
Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
HPLC Instrumentation and Conditions
The following table outlines the recommended instrumental parameters.
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Shim-pack GIST C18, 4.6 × 250 mm, 5 µm)[15] |
| Mobile Phase | Gradient of A (0.2% Formic Acid in Water) and B (Acetonitrile)[15] |
| Gradient Program | See table below |
| Flow Rate | 1.0 mL/min[16] |
| Column Temperature | 30 °C[15] |
| Injection Volume | 10 µL |
| Detection Wavelength | 360 nm[15] |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 89.0 | 11.0 |
| 38 | 88.5 | 11.5 |
| 40 | 82.0 | 18.0 |
| 50 | 82.0 | 18.0 |
| 55 | 5.0 | 95.0 |
| 60 | 89.0 | 11.0 |
This gradient is adapted from a published method for kaempferol-3-O-sophoroside and should be optimized for your specific column and system.[15]
Visualized Workflows and Guides
General HPLC Analysis Workflow
The following diagram illustrates the standard workflow for the HPLC analysis of this compound from a raw sample to final data.
Troubleshooting Decision Tree: Peak Tailing
This logical diagram provides a step-by-step guide to diagnosing and resolving the common issue of peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding Resolution Failure in HPLC: Unraveling the Culprits [monadlabtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
- 16. paperso.journal7publish.com [paperso.journal7publish.com]
- 17. Enrichment of Kaempferol-3-O-Sophoroside From Saffron Petals Using Macroporous Resin: Static Adsorption Characteristics and Dynamic Optimization Based on Analytical Hierarchy Process-Entropy Weight Method-Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage of Kaempferol 3-O-Sophoroside
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of kaempferol 3-O-sophoroside for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in preclinical animal models?
A starting dose for in vivo studies with this compound can be estimated from published literature. Effective oral doses have been reported in the range of 10 mg/kg to 200 mg/kg in mice and rats, depending on the therapeutic area.[1][2][3][4] For instance, studies on antidepressant-like effects used doses of 10 and 20 mg/kg, while analgesic effects were observed at 100 and 200 mg/kg.[1][4] Gastroprotective effects in rats were seen at doses of 30, 90, 120, and 180 mg/kg.[2][3] A pilot dose-finding study is always recommended to determine the optimal dose for your specific model and endpoint.
Q2: What is the known mechanism of action for this compound?
This compound has been shown to exert its effects through multiple signaling pathways. It is known to be an inhibitor of the cell surface receptor toll-like receptor (TLR) 2/4 for High mobility group box 1 (HMGB1).[1] This inhibition blocks the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α.[1][5] Additionally, it can activate AMP-activated protein kinase (AMPK), which in turn promotes the production of brain-derived neurotrophic factor (BDNF) and enhances autophagy.[1][4][6][7]
Q3: What is the bioavailability and pharmacokinetic profile of this compound?
While specific pharmacokinetic data for this compound is limited, studies on its aglycone, kaempferol, indicate poor oral bioavailability of approximately 2%.[8][9] This is largely attributed to extensive first-pass metabolism in the gut and liver, primarily through glucuronidation.[8][9] After oral administration, kaempferol is absorbed relatively quickly, with a time to maximum plasma concentration (tmax) of about 1-2 hours.[8][9] The glycoside form, this compound, is likely hydrolyzed to kaempferol before or during absorption. The sugar moiety can influence solubility and absorption rates.
Q4: Are there any known toxicity concerns with this compound?
Based on available data, kaempferol and its glycosides appear to have a low toxicity profile. An in silico analysis of a related compound, tiliroside (a kaempferol glycoside), predicted an LD50 higher than 500 mg/kg and lower than 5000 mg/kg in rodents, classifying it as category III for acute oral toxicity.[10] In vitro studies have shown no effect on the viability of human umbilical vein endothelial cells (HUVECs) at concentrations up to 5 μM.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy | - Suboptimal Dose: The dose may be too low to elicit a response. - Poor Bioavailability: Extensive first-pass metabolism may limit systemic exposure. - Formulation/Solubility Issues: The compound may not be adequately dissolved or absorbed. - Timing of Administration: The dosing schedule may not align with the disease model's progression. | - Conduct a dose-response study to identify the optimal dose. - Consider alternative routes of administration (e.g., intraperitoneal) to bypass first-pass metabolism, though oral administration has been shown to be effective in several studies.[1][2][3][4] - Optimize the vehicle for administration. For oral gavage, suspensions in vehicles like 0.5% carboxymethylcellulose (CMC) or Tween 80 can be used. - Adjust the timing and frequency of dosing based on the pharmacokinetic profile and the experimental model. |
| Unexpected Toxicity or Adverse Events | - High Dose: The dose may be in the toxic range for the specific animal model or strain. - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. - Off-Target Effects: The compound may have unforeseen biological activities. | - Reduce the dose and perform a toxicity study with a range of doses. - Run a vehicle-only control group to assess the effects of the vehicle. - Carefully observe animals for any clinical signs of toxicity. If adverse events occur, consider lowering the dose or discontinuing the study. |
| Variability in Results | - Inconsistent Dosing: Inaccurate preparation of dosing solutions or administration technique. - Animal-to-Animal Variation: Biological differences between animals. - Experimental Conditions: Fluctuations in environmental conditions or experimental procedures. | - Ensure accurate and consistent preparation of dosing solutions. Standardize the administration technique (e.g., gavage volume, speed of injection). - Increase the number of animals per group to improve statistical power. - Maintain consistent experimental conditions (e.g., light/dark cycle, temperature, diet) and follow a standardized protocol. |
Data Summary
Table 1: Summary of Effective Doses of this compound in In Vivo Models
| Animal Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Corticosterone-induced depression model | Mouse | Oral (p.o.) | 10 and 20 mg/kg/day | Antidepressant-like effects | [1][4][6][7] |
| Acetic acid-induced writhing model | Mouse | Oral (p.o.) | 100 and 200 mg/kg | Analgesic effects | [1][4] |
| Ethanol-induced gastric lesions | Rat | Oral (p.o.) | 30, 90, 120, and 180 mg/kg | Gastroprotective effects | [2][3] |
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-like Effects in a Corticosterone-Induced Depression Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Induction of Depression: Administer corticosterone (e.g., 20 mg/kg, subcutaneously) daily for a specified period (e.g., 21 days) to induce a depressive-like state.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% CMC).
-
This compound (10 mg/kg, p.o.).
-
This compound (20 mg/kg, p.o.).
-
Positive control (e.g., a standard antidepressant).
-
-
Dosing Regimen: Administer the respective treatments orally once daily for the duration of the corticosterone injections.
-
Behavioral Tests: Perform behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST) to assess depressive-like behavior.
-
Biochemical Analysis: At the end of the study, collect brain tissue (e.g., hippocampus) to measure levels of BDNF, AMPK activation, and inflammatory markers.
Protocol 2: Assessment of Gastroprotective Effects in an Ethanol-Induced Gastric Lesion Rat Model
-
Animal Model: Male Sprague Dawley rats.
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Treatment Groups:
-
Dosing: Administer the treatments orally.
-
Induction of Gastric Lesions: One hour after treatment, administer absolute ethanol (e.g., 1 mL/200 g body weight, p.o.) to induce gastric lesions.
-
Evaluation: One hour after ethanol administration, euthanize the animals and collect the stomachs.
-
Macroscopic and Microscopic Analysis: Score the gastric lesions macroscopically. Collect tissue samples for histological examination to assess edema and other microscopic changes.[2][3]
-
Biochemical Analysis: Measure markers of inflammation (e.g., IL-6, IL-10) and oxidative stress (e.g., catalase activity) in gastric tissue.[2]
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 19895-95-5 [chemicalbook.com]
- 5. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol-3-O-sophoroside (PCS-1) contributes to modulation of depressive-like behaviour in C57BL/6J mice by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Validation & Comparative
Validating the Mechanism of Action of Kaempferol 3-O-Sophoroside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kaempferol 3-O-sophoroside's (KPOS) performance with its parent compound, kaempferol, and discusses its mechanistic action in the context of other therapeutic alternatives. The information is supported by available experimental data and detailed protocols for key validation assays.
Executive Summary
This compound, a flavonoid glycoside, demonstrates significant anti-inflammatory and potential antidepressant properties. Experimental evidence indicates that its mechanism of action involves the modulation of key signaling pathways, including the inhibition of NF-κB and the activation of AMPK. Notably, studies suggest that KPOS exhibits enhanced anti-inflammatory activity compared to its aglycone form, kaempferol. This guide will delve into the experimental data supporting these claims and provide detailed methodologies to aid in the replication and further investigation of its therapeutic potential.
Anti-inflammatory Mechanism of Action
KPOS exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).[1] This action is, at least in part, mediated by its interaction with Toll-like receptor 4 (TLR4), a key receptor in the innate immune response. By inhibiting TLR4 signaling, KPOS can block the downstream cascade that leads to the activation of NF-κB and subsequent inflammation.[2]
A key aspect of its anti-inflammatory prowess is its ability to inhibit the release and activity of High Mobility Group Box 1 (HMGB1), a potent pro-inflammatory cytokine.[2] KPOS has been shown to inhibit the cell surface receptor of HMGB1, TLR2/4, thereby mitigating HMGB1-mediated inflammatory responses.[2]
Signaling Pathway Diagram: Anti-inflammatory Action
Caption: KPOS inhibits the TLR4-mediated NF-κB signaling pathway.
Antidepressant Mechanism of Action
Emerging evidence suggests that KPOS may also possess antidepressant properties. This is attributed to its ability to activate the AMP-activated protein kinase (AMPK) pathway. AMPK activation by KPOS leads to an increase in the production of brain-derived neurotrophic factor (BDNF) and enhances autophagy, both of which are implicated in neuronal survival and plasticity and are considered key targets in the treatment of depression.
Signaling Pathway Diagram: Antidepressant Action
Caption: KPOS activates the AMPK pathway, promoting BDNF and autophagy.
Comparative Performance Data
While direct comparative studies with mainstream pharmaceuticals are limited, existing research provides a quantitative comparison between KPOS and its parent compound, kaempferol, and offers insights into its dose-dependent effects.
Table 1: Anti-inflammatory Activity Comparison
| Compound | Assay | Model | Key Finding | Reference |
| This compound | Inhibition of LPS-induced barrier disruption, cell adhesion molecule expression, neutrophil adhesion, and transendothelial migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Superior anti-inflammatory activity compared to Kaempferol | [1] |
| Kaempferol | Inhibition of LPS-induced barrier disruption, cell adhesion molecule expression, neutrophil adhesion, and transendothelial migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Less potent than this compound | [1] |
Table 2: Dose-Dependent Effects of this compound in a Gastric Inflammation Model
| Dose | Effect on IL-6 (pro-inflammatory) | Effect on IL-10 (anti-inflammatory) | Reference |
| 30 mg/kg | ↓ | ↑ | [3] |
| 90 mg/kg | ↓ | ↑ | [3] |
| 120 mg/kg | ↓ | ↑ | [3] |
| 180 mg/kg | ↓ | ↑ | [3] |
Note: The study cited used a mixture of this compound and kaempferol 3-O-sambubioside.
Comparison with Other Alternatives
Anti-inflammatory Agents:
-
Dexamethasone: A potent corticosteroid with broad anti-inflammatory effects. While direct comparative data is lacking, dexamethasone acts via glucocorticoid receptors to regulate gene transcription, a different mechanism than KPOS's targeted inhibition of the TLR4/NF-κB pathway. KPOS may offer a more targeted approach with a potentially different side-effect profile.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs primarily inhibit cyclooxygenase (COX) enzymes. KPOS's mechanism is distinct, suggesting it could be used in concert with or as an alternative for individuals who experience adverse effects from NSAIDs.
Antidepressant Agents:
-
Fluoxetine (SSRI): A selective serotonin reuptake inhibitor that increases synaptic serotonin levels. KPOS acts on a different pathway (AMPK/BDNF), suggesting a potential for synergistic effects or as an alternative for patients who do not respond to SSRIs. Further research is needed to validate its clinical efficacy in depression.
Experimental Protocols
NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the effect of this compound on NF-κB activation in response to an inflammatory stimulus.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at an appropriate density.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase readings by the Renilla luciferase readings.
-
Compare the relative luciferase activity of the treated groups to the stimulated control group.
-
In Vitro AMPK Kinase Assay
Objective: To determine the direct effect of this compound on the enzymatic activity of AMPK.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and AMP.
-
In a microplate, add the reaction buffer, a synthetic peptide substrate for AMPK (e.g., SAMS peptide), and purified active AMPK enzyme.
-
Add varying concentrations of this compound or a known AMPK activator (e.g., A-769662) as a positive control.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP for radiometric assay or unlabeled ATP for non-radioactive assays).
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay (e.g., ADP-Glo™ Kinase Assay): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the ADP produced to ATP, which is then quantified using a luciferase-based reaction.
-
-
Data Analysis:
-
Determine the amount of phosphorylated substrate or ADP produced.
-
Plot the enzyme activity against the concentration of this compound to determine its effect on AMPK activity.
-
TLR4 Competitive Binding Assay
Objective: To assess the ability of this compound to bind to TLR4 and compete with its natural ligand, LPS.
Methodology:
-
Plate Coating:
-
Coat a high-binding 96-well plate with recombinant human TLR4/MD-2 complex overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Prepare a solution of biotinylated LPS at a concentration that gives a suboptimal binding signal.
-
In separate tubes, pre-incubate the biotinylated LPS with increasing concentrations of this compound or unlabeled LPS (as a positive control) for 30-60 minutes.
-
Add the pre-incubated mixtures to the TLR4-coated wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Wash the plate again and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of biotinylated LPS binding for each concentration of this compound.
-
Plot the percentage of inhibition against the concentration and determine the IC₅₀ value.
-
Conclusion
This compound presents a compelling profile as a potential therapeutic agent with validated anti-inflammatory and emerging antidepressant mechanisms of action. Its superiority over its aglycone, kaempferol, in anti-inflammatory assays suggests that the sophoroside moiety is crucial for its enhanced activity. The detailed mechanisms involving the NF-κB and AMPK pathways provide a solid foundation for further preclinical and clinical investigations. The provided experimental protocols offer a clear roadmap for researchers to validate and expand upon these findings, ultimately paving the way for the potential development of novel therapeutics based on this promising natural compound.
References
A Comparative Guide to the Biological Activities of Kaempferol and Kaempferol 3-O-Sophoroside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the flavonoid aglycone, kaempferol, and its glycosidic form, kaempferol 3-O-sophoroside. The information presented is curated from experimental data to assist in research and development endeavors.
Key Biological Activities: A Comparative Overview
Kaempferol, a widely studied flavonoid, exhibits a broad spectrum of biological activities, including potent anticancer, antioxidant, and anti-inflammatory effects. In contrast, its sophoroside derivative, while also possessing anti-inflammatory properties, shows variations in efficacy across different biological assays. The presence of the disaccharide sophorose at the 3-O position significantly influences the molecule's activity.
Generally, the aglycone form, kaempferol, demonstrates superior anticancer and antioxidant activities compared to its glycosides.[1] This is often attributed to the structural characteristics of the aglycone, which allow for more effective interaction with cellular targets. However, in the context of anti-inflammatory action, this compound has been shown to be a more potent inhibitor of certain inflammatory pathways.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data from comparative studies.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound | HepG2 (Liver Cancer) | CT26 (Colon Cancer) | B16F1 (Melanoma) |
| Kaempferol | 30.92 | 88.02 | 70.67 |
| Kaempferol Glycosides* | >100 | >100 | >100 |
*Note: Data for kaempferol glycosides (kaempferol-7-O-glucoside, kaempferol-3-O-rhamnoside, and kaempferol-3-O-rutinoside) are used as a proxy due to the lack of direct comparative data for this compound in these specific cancer cell lines. Studies consistently show that kaempferol aglycone has a higher antiproliferative effect than its glycoside derivatives.[1]
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging IC50 Values)
| Compound | IC50 (µg/mL) |
| Kaempferol | 4.35 |
| Kaempferol Glycosides** | Generally higher IC50 values |
**Data derived from a study on kaempferol's DPPH radical scavenging activity.[2]
**Note: While a direct IC50 value for this compound in a DPPH assay was not found in direct comparison, studies on various kaempferol glycosides indicate that the aglycone form possesses stronger radical scavenging activity.[1]
Table 3: Comparative Anti-inflammatory Activity
| Compound | Activity | Finding |
| Kaempferol | Anti-inflammatory | Possesses anti-inflammatory properties. |
| This compound | Anti-inflammatory | Exhibits better anti-inflammatory activity than kaempferol in HUVECs by inhibiting LPS-induced barrier disruption and neutrophil adhesion. |
Signaling Pathways
The differential biological activities of kaempferol and its sophoroside derivative can be attributed to their distinct interactions with key cellular signaling pathways.
Kaempferol's Predominant Signaling Pathways in Anticancer Activity:
Kaempferol exerts its anticancer effects by modulating several critical signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are central to cell proliferation, survival, and apoptosis.
References
A Comparative Analysis of the Anti-Inflammatory Activities of Kaempferol 3-O-sophoroside and Quercetin-3-O-sophoroside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory properties of two flavonoid glycosides: kaempferol 3-O-sophoroside and quercetin-3-O-sophoroside. Due to a lack of direct comparative studies on these specific sophorosides, this analysis draws upon data from studies on the individual compounds and their respective aglycones, kaempferol and quercetin, to infer their relative anti-inflammatory potential and mechanisms of action.
Introduction
Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse bioactive properties, including potent anti-inflammatory effects. Kaempferol and quercetin are two of the most studied flavonols, differing only by a single hydroxyl group on the B-ring. Their glycosidic forms, such as this compound and quercetin-3-O-sophoroside, often exhibit altered bioavailability and bioactivity compared to their parent aglycones. Understanding the nuances of their anti-inflammatory activities is crucial for the development of novel therapeutic agents.
Mechanism of Anti-Inflammatory Action
Both kaempferol and quercetin derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[1][2][3][4]
This compound has been shown to exert its anti-inflammatory effects by:
-
Inhibiting NF-κB activation: This leads to a downstream reduction in the expression of various pro-inflammatory genes.[1][2]
-
Suppressing the production of tumor necrosis factor-α (TNF-α): TNF-α is a critical cytokine in the inflammatory cascade.[1][2]
-
Blocking the cell surface receptor toll-like receptor (TLR) 2/4 for High mobility group box 1 (HMGB1): HMGB1 is a potent pro-inflammatory cytokine.[3][5]
Quercetin and its glycosides are known to inhibit inflammation by:
-
Downregulating the NF-κB and STAT-1 signaling pathways. [6]
-
Reducing the production of pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7]
-
Inhibiting the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[7]
The structural difference between kaempferol and quercetin (an additional hydroxyl group in quercetin) is believed to influence their antioxidant and anti-inflammatory potency, with quercetin often exhibiting stronger activity in certain assays.[8][9]
Signaling Pathway of NF-κB Inhibition by Flavonoids
Quantitative Data Comparison
Table 1: Inhibition of Pro-inflammatory Markers by Kaempferol and Quercetin
| Marker | Kaempferol | Quercetin | Cell Line | Comments | Reference |
| iNOS Protein | Significant concentration-dependent decrease (5-200 µM) | Inhibition reduced at high concentrations | Chang Liver cells | Kaempferol shows more consistent inhibition across concentrations. | [9][10] |
| COX-2 Protein | Significant concentration-dependent decrease (5-200 µM) | Inhibition reduced at high concentrations | Chang Liver cells | Kaempferol shows more consistent inhibition across concentrations. | [9][10] |
| NF-κB Activation | Weaker inhibition at high concentrations (50 µM) | Stronger inhibition at high concentrations (50 µM) | Human Umbilical Vein Endothelial Cells (HUVECs) | Quercetin appears more potent in inhibiting NF-κB at higher concentrations. | [8] |
| Superoxide Scavenging | IC50 = 0.243 mM | IC50 = 0.025 mM | Cell-free assay | Quercetin is a significantly more potent superoxide scavenger. | [11] |
| Nitric Oxide Scavenging | ~21% inhibition at 0.172 mM | ~41% inhibition at 0.265 mM | Cell-free assay | Quercetin shows greater nitric oxide scavenging activity. | [11] |
Note: The sophoroside moiety can influence the bioavailability and activity of the parent flavonoid, so these values for the aglycones should be interpreted with caution.
A study on quercetin-3-O-sophoroside demonstrated an IC50 value of 9.2 μM for the inhibition of lipid peroxidation in a cell-free assay, highlighting its antioxidant potential which is closely linked to its anti-inflammatory capacity.[12]
Experimental Protocols
The following are summaries of standard experimental protocols used to assess the anti-inflammatory activity of compounds like this compound and quercetin-3-O-sophoroside.
Experimental Workflow for In Vitro Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
After incubation (e.g., 24 hours), the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[13][14]
-
After a short incubation at room temperature, the absorbance is measured at approximately 540 nm.[13][14]
-
The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
2. Cytokine Measurement (TNF-α and IL-6) by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Microplate wells are coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).
-
Cell culture supernatants (obtained as in the Griess assay) are added to the wells, and the cytokine binds to the capture antibody.
-
After washing, a detection antibody (often biotinylated) that binds to a different epitope on the cytokine is added.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The reaction is stopped with an acid, and the absorbance is measured at a specific wavelength (e.g., 450 nm).[15][16]
-
The concentration of the cytokine is determined by comparison to a standard curve.
-
3. NF-κB Activation Assay (Western Blot)
-
Principle: This method detects the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Procedure:
-
Cells are cultured and treated as described above.
-
Cytoplasmic and nuclear protein fractions are separated using a cell fractionation kit.[17][18]
-
Protein concentrations are determined (e.g., by BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the NF-κB p65 subunit.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate. An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.[19]
-
Conclusion
Both this compound and quercetin-3-O-sophoroside are promising candidates for the development of anti-inflammatory agents. Their primary mechanism of action involves the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators.
-
This compound has demonstrated clear anti-inflammatory effects by inhibiting NF-κB and TNF-α production.[1][2]
-
Quercetin-3-O-sophoroside 's anti-inflammatory activity is less directly characterized, but the potent and often superior anti-inflammatory and antioxidant activities of its aglycone, quercetin, suggest it is also a highly active compound.[8][9][11]
Future Research Directions:
Direct comparative studies, including in vivo models of inflammation, are necessary to definitively determine the relative potencies and therapeutic potential of this compound and quercetin-3-O-sophoroside. Further investigation into their pharmacokinetics and bioavailability is also crucial for their translation into clinical applications. The choice between these two compounds for drug development may depend on the specific inflammatory condition being targeted, as subtle differences in their mechanisms could lead to differential efficacy.
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. quercetin-3-O-sophoroside | 18609-17-1 [amp.chemicalbook.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. novamedline.com [novamedline.com]
- 17. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 18. NF-kB, p65 assay kit for the determination of NF-kB activity [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Kaempferol 3-O-sophoroside and Other Kaempferol Glycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Kaempferol 3-O-sophoroside with other notable kaempferol glycosides, supported by experimental data. This document summarizes key findings on their antioxidant, anti-inflammatory, and anticancer properties, and provides detailed experimental methodologies for the assays cited.
Kaempferol, a natural flavonol found in many plants, and its glycosidic derivatives are of significant interest in pharmacology due to their diverse biological activities. The sugar moiety attached to the kaempferol aglycone plays a crucial role in modulating its bioavailability, and consequently, its therapeutic efficacy. This guide focuses on a comparative study of this compound against other common kaempferol glycosides to aid in the selection and development of potent flavonoid-based therapeutic agents.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected kaempferol glycosides. It is important to note that direct comparative studies for this compound with a wide range of other glycosides are limited in the currently available literature. Much of the existing data compares the glycosides to the aglycone, kaempferol.
Table 1: Comparative Antioxidant Activity of Kaempferol and its Glycosides
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Source |
| Kaempferol | 15.17 | 11.15 | [1] |
| Kaempferol-7-O-glucoside | 28.46 | 21.34 | [1] |
| Kaempferol-3-O-rhamnoside | > 100 | > 100 | [1] |
| Kaempferol-3-O-rutinoside | > 100 | > 100 | [1] |
| This compound | Data not available | Data not available |
Note: A lower IC50 value indicates stronger antioxidant activity. The data suggests that the aglycone, kaempferol, possesses the most potent antioxidant activity among the tested compounds. The type and position of the sugar moiety significantly influence this activity.
Table 2: Comparative Anti-inflammatory Activity of Kaempferol and its Glycosides
| Compound | Assay | Key Findings | Source |
| This compound | Inhibition of TNF-α production and NF-κB activation in LPS-stimulated HUVECs | Showed better anti-inflammatory activities than kaempferol.[2] | [2] |
| Kaempferol | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | IC50 = 15.4 µM | [3] |
| Kaempferol-7-O-rhamnoside (α-rhamnoisorobin) | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | IC50 = 37.7 µM. More potent than kaempferol in an NF-κB-mediated luciferase assay.[3] | [3] |
| Kaempferol-3-O-rhamnoside (Afzelin) | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Weaker activity | [3] |
| Kaempferol-3,7-di-O-rhamnoside (Kaempferitrin) | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Weaker activity | [3] |
Note: this compound demonstrates potent anti-inflammatory effects by inhibiting key inflammatory mediators and transcription factors. The structure-activity relationship appears complex, with some glycosides showing enhanced activity compared to the aglycone in specific assays.
Table 3: Comparative Anticancer Activity of Kaempferol and its Glycosides (IC50 in µM)
| Compound | HepG2 (Liver Cancer) | CT26 (Colon Cancer) | B16F1 (Melanoma) | Source |
| Kaempferol | 30.92 | 88.02 | 70.67 | [1] |
| Kaempferol-7-O-glucoside | > 100 | > 100 | > 100 | [1] |
| Kaempferol-3-O-rhamnoside | > 100 | > 100 | > 100 | [1] |
| Kaempferol-3-O-rutinoside | > 100 | > 100 | > 100 | [1] |
| This compound | Data not available | Data not available | Data not available |
Note: The aglycone, kaempferol, exhibits the most potent anticancer activity against the tested cell lines. The presence of sugar moieties in the tested glycosides significantly reduces their cytotoxic effects. Further research is needed to evaluate the anticancer potential of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 1 mL of the DPPH solution to 1 mL of the test compound solution (at various concentrations) in a test tube.
-
Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Methanol is used as a blank, and ascorbic acid or trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the compound.
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
This assay is used to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is prepared to quantify the amount of nitrite in the samples.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cancer cells (e.g., HepG2, CT26, B16F1) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by kaempferol and its glycosides, as well as a typical experimental workflow for their comparative analysis.
Anti-inflammatory Signaling Pathway: NF-κB Inhibition
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] This pathway is a central regulator of inflammatory responses.
References
- 1. Kaempferol Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol 3-O-Sophoroside vs. Standard Anti-inflammatory Drugs (NSAIDs): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of the naturally occurring flavonoid, kaempferol 3-O-sophoroside, and conventional nonsteroidal anti-inflammatory drugs (NSAIDs). This document synthesizes available experimental data to contrast their mechanisms of action, efficacy, and cellular targets.
Executive Summary
Standard Nonsteroidal Anti-inflammatory Drugs (NSAIDs) primarily exert their effects through the direct inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. In contrast, this compound appears to modulate a broader range of inflammatory pathways. Its principal mechanism involves the inhibition of the high mobility group box 1 (HMGB1) protein and its interaction with Toll-like receptors 2 and 4 (TLR2/4). This action leads to the downstream suppression of the nuclear factor-kappa B (NF-κB) signaling pathway and a subsequent reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). While the aglycone form, kaempferol, has been shown to inhibit COX enzymes, the direct enzymatic inhibition by this compound is less characterized. This suggests a distinct, and potentially more targeted, anti-inflammatory strategy compared to the broad-spectrum enzymatic inhibition of NSAIDs.
Data Presentation: Comparative Efficacy
Direct comparative quantitative data, such as IC50 values for COX inhibition by this compound, is limited in the current literature. The following tables summarize the available data for kaempferol (the aglycone) and provide a general comparison with common NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| Kaempferol | 7.5[1] | Data Not Available | Data Not Available |
| Ibuprofen | 1.3 - 13 | 1.3 - 345 | ~1 |
| Naproxen | 0.6 - 5.9 | 1.2 - 8.2 | ~1 |
| Diclofenac | 0.06 - 6.3 | 0.007 - 1.6 | ~0.25 - 4 |
| Celecoxib | 2.6 - 15 | 0.04 - 0.84 | >10 |
Note: Data for NSAIDs are compiled from various sources and can vary based on assay conditions.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) |
| Kaempferia galanga L. Extract (containing kaempferol) | 45 | Significant | 5-6 |
| Kaempferia galanga L. Extract (containing kaempferol) | 90 | Significant | 5-6 |
| Diclofenac Sodium | 20 | Significant (Positive Control) | 5-6 |
This study suggests that an ethanol extract of Kaempferia galanga, which contains kaempferol, exhibits anti-inflammatory activity, although it was found to be less potent than diclofenac at the tested doses[2].
Mechanistic Comparison
The fundamental difference in the anti-inflammatory action between this compound and NSAIDs lies in their primary molecular targets.
NSAIDs: Direct COX Enzyme Inhibition
NSAIDs, as a class, function by competitively inhibiting the active site of COX-1 and COX-2 enzymes.[3][4][5][6] This blockage prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5] The varying selectivity of different NSAIDs for COX-1 versus COX-2 accounts for their different efficacy and side-effect profiles.
This compound: Modulation of Inflammatory Signaling Pathways
This compound takes a different approach by targeting upstream signaling molecules. It has been shown to potently inhibit the release of HMGB1, a damage-associated molecular pattern (DAMP) molecule that triggers inflammation.[7][8] By preventing HMGB1 from binding to TLR2 and TLR4, it effectively blocks the activation of the MyD88-dependent signaling pathway, leading to reduced activation of NF-κB.[6][7][8] This, in turn, suppresses the transcription of genes encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][6][9][10]
Signaling Pathway Diagrams
Caption: Mechanism of Action of NSAIDs.
Caption: Anti-inflammatory Mechanism of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening acute anti-inflammatory activity.
-
Animals: Male Wistar rats (150-200g) are typically used. Animals are fasted overnight with free access to water before the experiment.
-
Groups:
-
Control group: Receives the vehicle (e.g., 2% PGA solution).
-
Positive control group: Receives a standard NSAID (e.g., Diclofenac Sodium, 20 mg/kg, orally).
-
Test groups: Receive different doses of the test compound (e.g., Kaempferia galanga extract at 45, 90, and 180 mg/kg, orally).
-
-
Procedure:
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The vehicle, standard drug, or test compound is administered orally.
-
After a set time (e.g., 1 hour) to allow for absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at regular intervals (e.g., every 30 or 60 minutes) for a period of up to 6 hours.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[2][11][12][13]
Determination of NF-κB Activation (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the binding of proteins, such as NF-κB, to specific DNA sequences.
-
Nuclear Extract Preparation:
-
Probe Labeling:
-
A double-stranded DNA oligonucleotide containing the NF-κB consensus binding sequence is labeled with a detectable marker, such as biotin or a radioactive isotope (e.g., ³²P).[7]
-
-
Binding Reaction:
-
The labeled probe is incubated with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
-
Electrophoresis:
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Detection:
Measurement of HMGB1 Release (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the amount of HMGB1 released into the cell culture supernatant.
-
Sample Collection:
-
ELISA Procedure:
-
A microplate pre-coated with an anti-HMGB1 antibody is used.
-
Standards and samples are added to the wells and incubated.
-
A biotin-conjugated anti-HMGB1 antibody is added, followed by incubation.
-
Streptavidin-HRP (Horseradish Peroxidase) is added and the plate is incubated again.
-
A substrate solution is added, which develops color in proportion to the amount of HMGB1 present.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Quantification: The concentration of HMGB1 in the samples is determined by comparing their absorbance to a standard curve.[3][5][9]
Conclusion
This compound and standard NSAIDs represent two distinct strategies for combating inflammation. While NSAIDs offer potent and direct inhibition of the prostaglandin synthesis pathway, this compound appears to act on upstream signaling events, offering a more nuanced modulation of the inflammatory response. The broader mechanism of this compound, targeting HMGB1-TLR signaling and NF-κB activation, suggests potential for therapeutic applications where a more targeted approach to inflammation is desirable. However, further research is required to fully elucidate its clinical potential, including direct comparative studies with a range of NSAIDs and detailed pharmacokinetic and pharmacodynamic profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Dose-Response of Kaempferol 3-O-sophoroside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro dose-response of kaempferol 3-O-sophoroside and its aglycone, kaempferol, alongside other relevant kaempferol glycosides. The information is compiled from various studies to offer an objective overview of their biological activities, supported by experimental data.
Executive Summary
This compound, a glycoside of the flavonoid kaempferol, has demonstrated a range of biological activities in vitro, including anti-inflammatory, antioxidant, and anticancer effects. While direct comparisons of its potency (e.g., IC50 values) with other compounds are limited in the existing literature, dose-dependent effects have been observed. This guide summarizes the available quantitative data for this compound and provides a comparative analysis against its aglycone, kaempferol, and other glycosides like tiliroside, kaempferol 3-O-rutinoside, and kaempferol 3-O-glucoside.
Comparative Dose-Response Data
The following tables summarize the quantitative data from various in vitro studies on this compound and its comparators.
Table 1: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Effect | Effective Concentration/IC50 | Citation(s) |
| This compound | HUVECs | Endothelial Barrier Disruption | Dose-dependent reduction | 0-5 μM | [1] |
| This compound | HUVECs | Neutrophil Adhesion & Migration | Inhibition | 0-5 μM | [2] |
| This compound | HUVECs | TNF-α & NF-κB Activation | Suppression | Not specified | [2][3] |
| Tiliroside | Macrophages | LPS-induced Inflammation | Anti-inflammatory | Not specified | [4] |
| Kaempferol 3-O-rutinoside | RAW264.7 cells | LPS-induced NO production | Inhibition | No cytotoxicity up to 300 μM | [5] |
| Kaempferol | Various | Multiple | Anti-inflammatory | Not specified | [6] |
Table 2: Cytotoxic Activity
| Compound | Cell Line(s) | Assay | IC50 Value | Citation(s) |
| Kaempferol-containing extract (including this compound) | NG-97 (Glioma) | MTT | 600-800 µM (after 72h) | [7] |
| Kaempferol-containing extract (including this compound) | U251 (Glioblastoma) | MTT | 1800 µM (after 72h) | [7] |
| Tiliroside | T47D (Breast Cancer) | MTT | 67.79 µg/mL | [5] |
| Tiliroside | Hep3B (Hepatocellular Carcinoma) | Esterase Activity | 47.54 ± 3.6 μM | [8] |
| Tiliroside | SNU-449 (Hepatocellular Carcinoma) | Esterase Activity | 34.67 ± 2.7 μM | [8] |
| Kaempferol | HepG2 (Hepatocellular Carcinoma) | MTT | 30.92 µM | [9] |
| Kaempferol | CT26 (Colon Carcinoma) | MTT | 88.02 µM | [9] |
| Kaempferol | B16F1 (Melanoma) | MTT | 70.67 µM | [9] |
| Kaempferol | MCF-7 (Breast Cancer) | MTT | 90.28 ± 4.2 µg/ml | [10] |
| Kaempferol | A549 (Lung Cancer) | MTT | 35.80 ± 0.4 µg/ml | [10] |
| Kaempferol 3-O-rhamnoside | HL-60 (Leukemia) | Cytotoxicity | 10.4 ± 1.0 µM | [4] |
| Kaempferol 3-O-rhamnoside | KG-1 (Leukemia) | Cytotoxicity | 11.5 ± 1.6 µM | [4] |
Table 3: Antioxidant Activity
| Compound | Assay | SC50/IC50 Value | Citation(s) |
| Tiliroside | DPPH Radical Scavenging | 6 µM | [11] |
| Tiliroside | Lipid Peroxidation (enzymatic) | 12.6 µM | [11] |
| Tiliroside | Lipid Peroxidation (non-enzymatic) | 28 µM | [11] |
| Kaempferol 3-O-glucoside | DPPH Radical Scavenging | 13.41 ± 0.64 µg/mL | [8] |
| Kaempferol | DPPH Radical Scavenging | 0.004349 mg/mL | [12] |
| Kaempferol | ABTS Radical Scavenging | 3.70 ± 0.15 μg/mL | [13] |
| Kaempferol 3-O-rhamnoside | DPPH Radical Scavenging | 14.6 µg/ml | [14] |
| Kaempferol 3-O-rutinoside | DPPH Radical Scavenging | 83.57 ± 1.28 µg/mL | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Anti-inflammatory Assays
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Endothelial Barrier Disruption Assay: HUVECs are grown to confluence on a porous membrane insert. The permeability of the endothelial monolayer is assessed by measuring the flux of a tracer molecule (e.g., FITC-dextran) across the membrane after treatment with an inflammatory stimulus (e.g., LPS) with or without this compound.
-
Neutrophil Adhesion and Migration Assays: HUVECs are stimulated with an inflammatory agent. Fluorescently labeled neutrophils are then added, and their adhesion to the endothelial monolayer is quantified. For migration, the number of neutrophils that traverse the endothelial layer is counted.
-
NF-κB Activation Assay: Cells are treated with the test compound and an inflammatory stimulus. Nuclear extracts are then prepared, and the level of activated NF-κB (e.g., p65 subunit) is determined by methods such as Western blotting or an electrophoretic mobility shift assay (EMSA).
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[7]
Antioxidant Assays (DPPH and ABTS)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound. The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured over time. The SC50 (scavenging concentration 50%) value is the concentration of the compound that scavenges 50% of the DPPH radicals.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate). The test compound is then added, and the reduction in absorbance at a specific wavelength (e.g., 734 nm) is measured. The antioxidant capacity is often expressed as Trolox equivalents or as an IC50 value.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Antioxidant Capacity of Kaempferol 3-O-Sophoroside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of kaempferol 3-O-sophoroside, leveraging experimental data from studies on the aglycone kaempferol and its related glycosides. Due to a lack of direct comparative studies on this compound across multiple standardized assays in a single report, this guide contextualizes its potential antioxidant activity through available data on structurally similar flavonoids. This guide covers common in vitro antioxidant assays, detailed experimental protocols, and the underlying cellular mechanisms of action.
In Vitro Antioxidant Capacity: A Comparative Overview
The antioxidant activity of flavonoids is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
The antioxidant capacity is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity. Generally, the aglycone form of a flavonoid (e.g., kaempferol) exhibits stronger antioxidant activity than its glycoside derivatives.[1] This is because the sugar moiety can hinder the molecule's access to free radicals. While specific comparative data for this compound is limited, the following table presents data for kaempferol and other relevant glycosides to provide a benchmark for its expected performance.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Standard |
| Kaempferol | ~47.93 | ~0.337 | Ascorbic Acid |
| Kaempferol-7-O-glucoside | >100 | ~2.45 | Ascorbic Acid |
| Kaempferol-3-O-rhamnoside | >100 | >10 | Ascorbic Acid |
| Kaempferol-3-O-rutinoside | >100 | >10 | Ascorbic Acid |
| Quercetin | ~1.89 µg/mL | ~1.89 µg/mL | - |
| Ascorbic Acid (Vitamin C) | - | - | Positive Control |
| Trolox | - | - | Positive Control |
| Note: Data for Quercetin is presented in µg/mL as found in the cited source.[2] The data for kaempferol and its glycosides are from a comparative study where kaempferol showed the highest free radical scavenging activity.[1][3] |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Prepare a stock solution of the test compound (e.g., this compound) and a series of dilutions in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well microplate, add 100 µL of the test compound dilutions to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This results in a dark blue-green solution.
-
Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add 10 µL of the test compound to 200 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare different concentrations of the test sample.
-
Add 30 µL of the test sample to 270 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as mg of Fe²⁺ equivalents per gram of the sample.
Experimental Workflow and Cellular Mechanisms
The antioxidant effects of this compound are not limited to direct radical scavenging but also involve the modulation of cellular signaling pathways to enhance endogenous antioxidant defenses.
Caption: A typical experimental workflow for evaluating the antioxidant capacity of a compound.
The Nrf2-ARE Signaling Pathway
A key mechanism by which flavonoids like kaempferol exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like kaempferol glycosides, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
Caption: The Nrf2-ARE signaling pathway activated by this compound.
Studies have shown that kaempferol and its derivatives can promote the activation of the Nrf2 signaling pathway, thereby mitigating oxidative stress. For example, a kaempferol sophoroside derivative was found to promote the activation of Nrf2 signaling in a study on acetaminophen-induced hepatotoxicity.[4]
Conclusion
References
Safety Operating Guide
Personal protective equipment for handling kaempferol 3-O-sophoroside
Essential Safety and Handling Guide for Kaempferol 3-O-Sophoroside
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of this compound, a flavonoid glycoside with anti-inflammatory properties. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a solid powder, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for tears or holes before use. Change gloves frequently, and always before leaving the laboratory. |
| Body | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or if dust is generated. | Avoid breathing dust. If significant dust is expected, a NIOSH-approved respirator may be necessary. |
Hazard Identification and Precautionary Measures
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Key precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
The parent compound, kaempferol, is suspected of causing genetic defects.[2][3] While this has not been explicitly stated for its 3-O-sophoroside derivative, it is prudent to handle the compound with care.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to cleanup.
Step-by-Step Handling Procedures
-
Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above. Prepare your workspace by ensuring it is clean and uncluttered. For procedures that may generate dust, such as weighing, it is highly recommended to work within a chemical fume hood.[4]
-
Weighing and Transfer :
-
Use a weigh boat or other suitable container to weigh the powdered compound.
-
Avoid scooping directly from the main container to prevent contamination. Instead, carefully tap out a small amount.
-
Keep the container with the stock compound closed as much as possible.[5]
-
-
Dissolving : When preparing solutions, add the solid to the solvent. If heating is required to aid dissolution, do so cautiously and ensure adequate ventilation.
-
Spill Response :
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and decontaminant.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and weigh boats, should be disposed of as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for chemical waste. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of in the designated solid chemical waste container. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at -20°C or -80°C for long-term stability, especially for stock solutions.[6][7]
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing potential health risks and ensuring a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
